4,6,8-Trimethylazulene
Description
Historical Context and Significance within Azulene (B44059) Chemistry
The history of azulene itself is lengthy, dating back to the 15th century when the azure-blue chromophore was first obtained through the steam distillation of German chamomile. ebi.ac.ukwikipedia.org The parent compound was named "azulene" in 1863 by Septimus Piesse. ebi.ac.ukwikipedia.orgwikidoc.org However, its correct structure, a fused five- and seven-membered ring system, was not established until the work of Lavoslav Ružička in the 1920s, with its first organic synthesis achieved by Placidus Plattner in 1937. ebi.ac.ukwikipedia.orgmdpi.com
The development of synthetic routes to azulenes has been a significant area of chemical research. wikipedia.org A key advancement in making azulenes more accessible was the Hafner-Kaiser synthesis. This method, which utilizes the reaction of a pyrylium (B1242799) salt with cyclopentadienylsodium, provided a more convenient and higher-yielding pathway compared to earlier methods. orgsyn.org The synthesis of 4,6,8-trimethylazulene, specifically, has been well-documented and is considered a classic procedure, even adapted for undergraduate organic chemistry laboratory experiments. orgsyn.orgacs.orgacs.org This accessibility has facilitated its use as a starting material and a model compound for studying the fundamental properties of the azulene system. orgsyn.org
Unique Structural and Electronic Features of Azulene Systems
Azulene and its derivatives, including this compound, are isomers of naphthalene (B1677914) but possess markedly different properties. wikidoc.orgacs.org These differences arise from the unique electronic and structural nature of the azulene core, which is a non-alternant hydrocarbon composed of a fused cyclopentadiene (B3395910) and cycloheptatriene (B165957) ring. mdpi.comnih.gov
Key features include:
Aromaticity : As a 10 π-electron system, azulene abides by Hückel's rule and exhibits aromatic character. wikidoc.orgacs.org This aromaticity, however, provides about half the stabilization energy of its isomer, naphthalene. wikipedia.org
Dipole Moment : Unlike the nonpolar naphthalene, azulene has a significant dipole moment (approximately 1.08 D). nih.govmdpi.comacs.org This is due to an electron drift from the seven-membered (tropylium-like) ring to the five-membered (cyclopentadienyl-like) ring, creating a polarized structure. nih.gov This charge separation is a defining feature of the azulene system.
Electronic Transitions : The unique electronic structure results in a small Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap. nih.govrhhz.net This is responsible for its distinct dark blue color, a stark contrast to the colorless naphthalene. ebi.ac.ukacs.org
Reactivity : The azulene nucleus undergoes electrophilic aromatic substitutions, similar to benzenoid aromatics. acs.org The electron-rich five-membered ring, particularly at the 1 and 3 positions, is more susceptible to electrophilic attack. acs.org
The methyl groups in this compound are positioned on the seven-membered ring. Their electron-donating inductive effects can further modulate the electronic properties and reactivity of the azulene core.
| Property | Azulene | Naphthalene |
| Molecular Formula | C₁₀H₈ | C₁₀H₈ |
| Appearance | Dark blue solid wikidoc.org | White solid |
| Dipole Moment | ~1.08 D nih.govmdpi.com | 0 D |
| Aromatic Stabilization | Lower | Higher |
| HOMO-LUMO Gap | Small nih.govrhhz.net | Larger |
This table provides a comparative overview of the fundamental properties of azulene and its isomer, naphthalene.
Overview of Key Academic Research Domains
The distinct properties of this compound have made it a valuable compound in several areas of academic research.
Organic Synthesis and Reaction Mechanisms : this compound serves as a readily available starting material for the synthesis of more complex azulene derivatives. orgsyn.org Its reactions, such as oxidation with hydrogen peroxide, have been studied to understand the formation of various azulenequinones and other condensed products. oup.com The low acidity of its methyl groups also allows for specific condensation reactions. mdpi.com
Medicinal Chemistry : There is emerging research into the biological activities of azulene derivatives. Specifically, amide derivatives of this compound have been synthesized and investigated for their potential as anticancer agents. mdpi.comnih.gov Studies have evaluated their cytotoxicity against oral squamous cell carcinoma cell lines, suggesting that certain derivatives show selective activity and could be lead compounds for developing new anticancer drugs. mdpi.comnih.govresearchgate.net
Materials Science : The parent azulene structure is explored for applications in optoelectronics due to its unique electronic characteristics, such as a large dipole moment and a small HOMO-LUMO gap. acs.orgrhhz.net While research often focuses on the parent system, substituted azulenes like this compound are important for understanding how functionalization impacts these properties, which is crucial for designing novel functional materials for applications like organic field-effect transistors (OFETs). nih.gov
Environmental Science : In at least one study, this compound was identified as a compound present in diesel-contaminated soil. Its presence was monitored during bioremediation experiments using bacterial cocktails, indicating its relevance in environmental analysis and remediation studies. jmbfs.org
| Research Domain | Application/Study of this compound | Reference |
| Organic Synthesis | Starting material for azulenequinones and other derivatives. | orgsyn.orgoup.com |
| Medicinal Chemistry | Backbone for amide derivatives tested for anticancer activity. | mdpi.comnih.gov |
| Materials Science | Model compound for studying structure-property relationships in functional materials. | nih.gov |
| Environmental Science | Analyte in the study of diesel-contaminated soil bioremediation. | jmbfs.org |
This interactive table summarizes the key research areas involving this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6,8-trimethylazulene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14/c1-9-7-10(2)12-5-4-6-13(12)11(3)8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNBRXWUHPOTOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C2C(=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40240529 | |
| Record name | 4,6,8-Trimethylazulene | |
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Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941-81-1 | |
| Record name | 4,6,8-Trimethylazulene | |
| Source | CAS Common Chemistry | |
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| Record name | 4,6,8-Trimethylazulene | |
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| Record name | 4,8-Trimethylazulene | |
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| Record name | 4,6,8-Trimethylazulene | |
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| Record name | 4,6,8-trimethylazulene | |
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| Record name | 4,6,8-TRIMETHYLAZULENE | |
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Synthetic Methodologies and Strategies for 4,6,8 Trimethylazulene
Classical Approaches to Azulene (B44059) Core Synthesis
The foundational methods for constructing the azulene framework have been adapted and refined over the years to produce 4,6,8-trimethylazulene. These classical approaches remain fundamental in organic synthesis.
Adaptations of the Hafner Synthesis
The Hafner synthesis is a cornerstone in azulene chemistry and represents a convenient and high-yield method for preparing azulenes compared to earlier dehydrogenation techniques. orgsyn.org This approach has been a primary route for obtaining this compound. orgsyn.orgwgtn.ac.nz A common adaptation involves the reaction of 2,4,6-trimethylpyrylium salts with cyclopentadienylsodium. orgsyn.orgorgsyn.orgrsc.org
The reaction typically proceeds by adding 2,4,6-trimethylpyrylium perchlorate (B79767) to a solution of cyclopentadienylsodium in a solvent like tetrahydrofuran (B95107) (THF). orgsyn.org The reaction is exothermic and results in the formation of this compound, which appears as dark-violet plates upon purification. orgsyn.org Yields for this synthesis can range from 43-49%. orgsyn.org A modification of this procedure, suitable for an undergraduate laboratory setting, uses 2,4,6-trimethylpyrylium fluoroborate and generates the sodium salt of cyclopentadiene (B3395910) with sodium methoxide (B1231860) in anhydrous dimethylformamide, with reported student yields of 12-36%. acs.org
The choice of the counter-ion for the pyrylium (B1242799) salt can be significant. While the perchlorate salt is effective, it is also potentially explosive and requires careful handling. orgsyn.orgorgsyn.org The tetrafluoroborate (B81430) salt is an alternative that is also used. rsc.orgacs.org
Table 1: Comparison of Hafner Synthesis Variations for this compound
| Pyrylium Salt | Base/Solvent | Yield | Reference |
|---|---|---|---|
| 2,4,6-Trimethylpyrylium perchlorate | Cyclopentadienylsodium/THF | 43-49% | orgsyn.org |
| 2,4,6-Trimethylpyrylium fluoroborate | Sodio-cyclopentadiene/Sodium methoxide/DMF | 12-36% | acs.org |
| 2,4,6-Trimethylpyrylium tetrafluoroborate | Sodium cyclopentadienide/THF | 35% | rsc.org |
Utilization of Pyrylium Salt Precursors
The use of pyrylium salts as precursors is central to the Hafner synthesis and other related methods. mdpi.com The reaction of 2,4,6-trimethylpyrylium salts with cyclopentadienylsodium has made this compound and other azulenes more readily available for study. orgsyn.orgorgsyn.org The stability and accessibility of pyrylium salts have contributed to their widespread use in generating azulene products. mdpi.com The reaction involves a nucleophilic attack of the cyclopentadienyl (B1206354) anion on the pyrylium ring, followed by a series of rearrangements and eliminations to form the azulene core. mdpi.com
The preparation of the key precursor, 2,4,6-trimethylpyrylium perchlorate, is itself a critical step. orgsyn.org It can be synthesized from t-butyl alcohol, acetic anhydride (B1165640), and perchloric acid. orgsyn.org The purity of this salt is generally sufficient for its use in the subsequent azulene synthesis without further recrystallization. orgsyn.org
Cyclization Reactions Involving Heterocyclic Systems (e.g., 2H-Cyclohepta[b]furan-2-ones)
An alternative and versatile approach to azulene synthesis involves the use of heterocyclic precursors, notably 2H-cyclohepta[b]furan-2-ones. researchgate.netmdpi.comresearchgate.netdntb.gov.ua These compounds can undergo cycloaddition reactions with various partners to construct the azulene skeleton. mdpi.comresearchgate.net For instance, they react with electron-rich olefins like enol ethers via an [8+2] cycloaddition pathway to form functionalized azulenes. mdpi.com
While this method is powerful for creating a variety of substituted azulenes, its specific application to produce the parent this compound is less commonly detailed in the reviewed literature. However, the synthesis of 4,6,8-trimethyl-2H-cyclohepta[b]furan-2-one is known, and this intermediate could theoretically serve as a precursor. chemicalbook.com The reaction of 2H-cyclohepta[b]furan-2-ones with enamines is another highly efficient method for azulene synthesis, proceeding through an [8+2] cycloaddition followed by decarboxylation. mdpi.comresearchgate.net
Modern Advancements in this compound Synthesis
Contemporary synthetic efforts have focused on developing more efficient and selective methods, including the use of catalysis and radical reactions.
Catalytic Reaction Pathways (e.g., Gold-Catalyzed)
Homogeneous gold catalysis has emerged as a powerful tool in organic synthesis, often proceeding through the π-activation of carbon-carbon multiple bonds. beilstein-journals.org While the direct gold-catalyzed synthesis of this compound itself is not extensively documented, gold catalysts have been used in the functionalization of this azulene. For example, the gold-catalyzed functionalization of 4,6,8-trimethyl-1-azulenecarbaldehyde has been noted. molaid.com
More broadly, gold-catalyzed cyclization reactions are well-established for synthesizing complex heterocyclic and carbocyclic systems. mdpi.com For instance, gold-catalyzed cycloisomerizations have been used to create azulene-fused helicenes. researchgate.net Silver catalysts have also been shown to effectively catalyze the C-H functionalization of the five-membered ring of azulene derivatives with diazo compounds. nih.gov Furthermore, copper-catalyzed ring expansion reactions of azulenes, including this compound, with diazo esters provide access to tricyclic azulenyl compounds in high yields. nih.gov When this compound was treated with methyl phenyl diazoacetate in the presence of a copper catalyst, the ring-expanded product was obtained in 88% yield. nih.gov
Radical Arylation Reactions
Radical arylation provides a modern method for the functionalization of the azulene core. The synthesis of 1- and 2-aryl-substituted 4,6,8-trimethylazulenes has been achieved through radical arylation reactions. researchgate.net This methodology utilizes reagents like 2,4,6-trimethylpyrylium tetrafluoroborate to facilitate the arylation process. lookchem.comfishersci.nocymitquimica.com This demonstrates a pathway not for the synthesis of the core this compound structure itself, but for its further elaboration into more complex derivatives.
Strategic Functionalization of Related Azulene Precursors (e.g., Guaiazulene)
The synthesis of specifically substituted azulenes like this compound often benefits from knowledge gained by studying the reactivity of more accessible azulene precursors. Guaiazulene (B129963) (1,4-dimethyl-7-isopropylazulene), a naturally derived and relatively inexpensive azulene, serves as a valuable model for understanding functionalization reactions. acs.orgchemrxiv.org Investigating its reactions provides insight into the electronic properties and reactivity patterns of the azulene core, which can be extrapolated to the synthesis of other derivatives.
Electrophilic aromatic substitution reactions on guaiazulene are highly regioselective due to the electronic nature of the fused 5,7-ring system. chemrxiv.org For instance, the trihaloacetylation of guaiazulene with reagents like trichloroacetyl chloride proceeds selectively. chemrxiv.org This type of reaction highlights how the inherent nucleophilicity of the C1 and C3 positions on the five-membered ring can be exploited to introduce new functional groups. chemrxiv.orgacs.org While not a direct route to this compound, these functionalization studies on guaiazulene are crucial for developing a predictable framework for substitution reactions on the azulene skeleton.
Furthermore, the behavior of different azulene precursors under various conditions can inform synthetic strategies. The autoxidation of both guaiazulene and this compound in polar aprotic solvents has been studied, revealing parallels in their reactivity towards oxidation. acs.org Another critical precursor strategy involves building the azulene skeleton from non-azulenic starting materials. The classical and widely applied Hafner synthesis utilizes 2,4,6-trimethylpyrylium salts as a key precursor for the seven-membered ring. researchgate.net Its reaction with a cyclopentadienyl anion source directly constructs the this compound framework. orgsyn.orgorgsyn.org This approach is less about functionalizing an existing azulene and more about a convergent synthesis where the final substitution pattern is determined by the choice of the pyrylium salt and the cyclopentadiene component.
Table 1: Functionalization and Precursor Strategies
| Precursor | Reagent/Reaction Type | Product/Observation | Reference |
|---|---|---|---|
| Guaiazulene | Trihaloacetylation | Regioselective substitution at the 3-position. | chemrxiv.org |
| Guaiazulene | Iron Tricarbonyl Complexes (Electrophile) | Alkylated guaiazulene derivatives formed in high yield (93-98%). | acs.org |
| 2,4,6-Trimethylpyrylium perchlorate | Cyclopentadienylsodium | Direct synthesis of this compound. | orgsyn.org |
| This compound | Autoxidation | Formation of oxidation products, demonstrating reactivity similar to guaiazulene. | acs.org |
Regioselectivity and Stereoselectivity in Synthetic Transformations
Regioselectivity is a paramount consideration in the synthesis and functionalization of azulenes. The non-uniform electron distribution in the azulene nucleus—with the five-membered ring being electron-rich and the seven-membered ring being electron-poor—dictates the position of chemical reactions. Electrophilic aromatic substitutions, a common class of reactions for azulenes, predictably occur at the C1 and C3 positions of the five-membered ring. acs.orgresearchgate.net
In the context of synthesizing this compound via the Hafner method, regioselectivity is primarily controlled by the reactants. The reaction of 2,4,6-trimethylpyrylium perchlorate with an unsubstituted cyclopentadienyl anion yields the desired this compound. orgsyn.org If a substituted cyclopentadienyl anion is used, the position of the new substituent on the five-membered ring is determined by its starting position. The reaction of 2,4,6-trimethylpyrylium salts with substituted cyclopentadienyl anions has been shown to be highly selective. For instance, reaction with the sodium salt of methyl cyclopentadienecarboxylate in boiling methanol (B129727) selectively yields ethyl this compound-2-carboxylate. mdpi.com Interestingly, changing the solvent to THF can lead to a mixture of 1- and 2-carboxylate isomers, highlighting the crucial role of reaction conditions in directing the outcome. mdpi.com
The steric hindrance of substituents can also influence regioselectivity. When reacting with substituted cyclopentadienyl anions, bulky groups like tert-butyl tend to favor substitution at the 2-position, whereas smaller alkyl groups favor the 1-position. mdpi.com The inherent reactivity of the final this compound product also displays regioselectivity. Condensation reactions involving the methyl groups, for example, can occur at the methyls in both the 4 and 6 positions. researchgate.net
Table 2: Regioselectivity in Azulene Reactions
| Reactants | Reaction Type | Regioselective Outcome | Reference |
|---|---|---|---|
| Azulene Core | Electrophilic Aromatic Substitution | Substitution occurs preferentially at C1 and C3 positions. | acs.orgresearchgate.net |
| 2,4,6-trimethylpyrylium salt + Methyl cyclopentadienecarboxylate | Hafner-type Synthesis (in Methanol) | Selectively forms the 2-carboxylate azulene isomer. | mdpi.com |
| 2,4,6-trimethylpyrylium salt + Phenyl-substituted cyclopentadienyl anion | Hafner-type Synthesis | Yields the 2-phenyl-4,6,8-trimethylazulene isomer. | mdpi.com |
| This compound + Ferrocenyl ketones | Condensation | Reaction occurs at methyl groups in both the C4 and C6 positions. | researchgate.net |
Challenges and Optimization in Synthetic Pathways
The synthesis of this compound is not without its difficulties, ranging from reagent handling to product purification. A significant challenge in many classical azulene syntheses is the reliance on harsh conditions, such as high-temperature dehydrogenation steps, which often lead to very low yields. acs.org Modern methods like the Hafner synthesis are superior because they avoid this step, providing a more convenient and higher-yielding pathway. orgsyn.org
However, the Hafner method presents its own challenges. The precursor, 2,4,6-trimethylpyrylium perchlorate, is potentially explosive and must be handled with great care, typically kept moist with a solvent to reduce hazards. orgsyn.orgorgsyn.org The purification of the final this compound product is another hurdle, frequently requiring a multi-step process that can include extraction, column chromatography on alumina (B75360), and a final purification by sublimation or recrystallization to obtain the pure, dark-violet crystalline solid. acs.orgorgsyn.org
Optimization of the synthetic pathways has been a key focus of research to overcome these challenges.
Procedural Simplification: A key modification to the Hafner procedure involves using sodium methoxide in anhydrous dimethylformamide (DMF) to generate the cyclopentadienyl anion. This optimized process is advantageous as it does not require a strictly inert atmosphere, simplifying the experimental setup for this step. acs.org
Solvent Choice: As noted previously, the choice of solvent can be critical for both yield and regioselectivity. The formation of a single isomer of ethyl this compound-2-carboxylate in methanol versus a mixture of isomers in THF demonstrates the power of solvent optimization to control reaction outcomes. mdpi.com
Reaction Conditions: For other azulene syntheses, such as those involving [8+2] cycloaddition reactions, temperature and solvent have been found to be dependent variables. Optimizing these conditions, for instance by using high temperatures in an aprotic solvent, can significantly improve the yield of the desired azulene product. nih.gov
Table 3: Synthetic Challenges and Optimization Strategies
| Challenge | Optimization Strategy/Solution | Reference |
|---|---|---|
| Low yields in classical syntheses due to dehydrogenation. | Use of methods like the Hafner synthesis that do not require a dehydrogenation step. | acs.org |
| Hazardous (potentially explosive) perchlorate precursors. | Handling the reagent as a slurry or wet with solvent to reduce risk. Using alternative counterions like fluoroborate. | acs.orgorgsyn.orgorgsyn.org |
| Need for inert atmosphere for anion generation. | Modified procedure using sodium methoxide in DMF, which can be performed in a stoppered flask without a dedicated inert atmosphere. | acs.org |
| Complex purification of the final product. | Sequential purification involving extraction, column chromatography, and sublimation/recrystallization. | acs.orgorgsyn.org |
| Poor regioselectivity leading to isomeric mixtures. | Strategic choice of solvent (e.g., methanol over THF) to favor the formation of a single isomer. | mdpi.com |
Chemical Reactivity and Derivatization of 4,6,8 Trimethylazulene
Electrophilic Aromatic Substitution Reactions
The azulene (B44059) core is known for its propensity to undergo electrophilic substitution reactions, primarily at the 1- and 3-positions of the five-membered ring due to its electron-rich nature. nih.govnih.gov
Acylation Reactions (e.g., Friedel-Crafts Acetylation, Trihaloacetylation)
Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic rings. sigmaaldrich.comsavemyexams.comlibretexts.org In the case of 4,6,8-trimethylazulene, acylation with trifluoroacetic anhydride (B1165640) proceeds readily, indicating the high reactivity of the azulene nucleus. quizlet.com This reaction provides a pathway to synthesize compounds like 1-trifluoroacetyl-4,6,8-trimethylazulene. josai.ac.jpnih.gov Studies have shown that this compound can be acylated with both trifluoro- and trichloroacetic anhydrides. researchgate.net The resulting 1-trihaloacetyl derivatives exhibit interesting subsequent reactivity. For instance, treatment of certain 1-trifluoroacetyl derivatives with a base can lead to the formation of a tricyclic alcohol. researchgate.net However, the reaction of some 1-trichloroacetyl compounds with a base may result in the loss or transformation of the acyl group instead of cyclization. researchgate.netacs.org
| Reagent | Product | Notes |
| Trifluoroacetic anhydride | 1-Trifluoroacetyl-4,6,8-trimethylazulene | Reaction proceeds readily. quizlet.comjosai.ac.jp |
| Trichloroacetic anhydride | 1-Trichloroacetyl-4,6,8-trimethylazulene | Can undergo further transformations with base. researchgate.netacs.org |
Aminoethylation Reactions with Aziridines
This compound can undergo aminoethylation at the 1-position when reacted with aziridines. For example, the reaction with 1,1-diethylaziridinium (B12805767) ion yields 2-(4,6,8-trimethyl-1-azulenyl)ethanamine derivatives. oup.com This reaction provides a direct method for introducing aminoethyl functionalities onto the azulene core.
General Electrophilic Functionalization Studies
The electron-rich five-membered ring of azulenes makes them susceptible to various electrophilic functionalization reactions. nih.gov Besides acylation, this compound undergoes other electrophilic substitutions. For instance, it condenses with ethyl orthoformate in the presence of hydrogen bromide in acetic acid to form 1-ethoxymethylene-4,6,8-trimethylazulenium bromide. rsc.org This salt can be hydrolyzed to yield 1-formyl-4,6,8-trimethylazulene. rsc.org Additionally, condensation reactions with active methylene (B1212753) compounds like ethyl acetoacetate (B1235776) and acetylacetone (B45752) in the presence of selenium dioxide lead to the formation of α-(4,6,8-trimethyl-1-azulenyl) derivatives. oup.com
Nucleophilic Addition Reactions
While the five-membered ring of azulene is nucleophilic, the seven-membered ring possesses a more electrophilic character, making it susceptible to nucleophilic attack. nih.govmdpi.com The electron density at positions 4, 6, and 8, however, does not suggest a high reactivity towards nucleophiles. mdpi.com Nucleophilic addition reactions are therefore less common but have been observed. nih.gov
Condensation Reactions at Methyl Substituents
The methyl groups at positions 4, 6, and 8 of this compound are sufficiently acidic to undergo condensation reactions with various electrophiles, particularly in the presence of a base. mdpi.com
Reactions with Aldehydes (e.g., Thiophenecarbaldehydes)
The methyl groups of this compound can be condensed with aldehydes like 2- and 3-thiophenecarbaldehyde. mdpi.comresearchgate.net These reactions are typically carried out using a base such as potassium t-butoxide (tBuOK) in a solvent like tetrahydrofuran (B95107) (THF). mdpi.comresearchgate.net The reaction proceeds via the formation of a carbanion from the methyl group, which then attacks the aldehyde, followed by dehydration to form a vinylazulene. researchgate.net
The reaction can yield mono-, bis-, and tris-condensed products depending on the molar ratio of the reactants. mdpi.comresearchgate.net The reaction is under thermodynamic control, with a preference for condensation at the 6-position over the 4(8)-positions, as the latter generate sterically hindered and less stable alkenes. researchgate.net Consequently, mixtures of products are often obtained. mdpi.comresearchgate.net For example, the reaction of this compound with thiophene (B33073) carbaldehydes can produce a mixture of mono-, bis-, and tris-vinyl azulenes. mdpi.com
| Reactant | Base/Solvent | Products | Key Findings |
| 2-Thiophenecarbaldehyde | tBuOK/THF | Mono-, bis-, and tris-(thiophenevinyl)azulenes | Reaction prefers the 6-position; mixtures are common. mdpi.comresearchgate.net |
| 3-Thiophenecarbaldehyde | tBuOK/THF | Mono-, bis-, and tris-(thiophenevinyl)azulenes | Similar reactivity to 2-thiophenecarbaldehyde. mdpi.comresearchgate.net |
Condensation with Active Methylene Compounds
The chemical reactivity of this compound extends to condensation reactions with active methylene compounds. In the presence of selenium dioxide, this compound undergoes condensation with compounds such as ethyl acetoacetate and acetylacetone. oup.com This reaction yields α-(4,6,8-trimethyl-1-azulenyl) derivatives. oup.com
Specifically, the reaction with ethyl acetoacetate produces ethyl α-(4,6,8-trimethyl-1-azulenyl)acetoacetate, and the reaction with acetylacetone gives α-(4,6,8-trimethyl-1-azulenyl)acetylacetone. oup.com Nuclear Magnetic Resonance (NMR) spectra indicate that these α-substituted β-diketone products exist exclusively in their enol forms. oup.com The proposed mechanism for this condensation involves the formation of a half ester of selenious acid with the enol form of the active methylene compound, followed by a oup.comoup.comsigmatropic shift and a final nucleophilic attack by the azulene. oup.com
While azulene-1-carbaldehydes generally exhibit lower reactivity compared to typical aromatic aldehydes, their stability makes them useful precursors for condensation reactions with active methyl or methylene groups under base or acid catalysis. semanticscholar.org
Table 1: Products from Condensation of this compound with Active Methylene Compounds
| Active Methylene Compound | Product |
| Ethyl acetoacetate | Ethyl α-(4,6,8-trimethyl-1-azulenyl)acetoacetate |
| Acetylacetone | α-(4,6,8-trimethyl-1-azulenyl)acetylacetone |
Data sourced from Kohara, 1978. oup.com
Reactions with Iminium Salts
This compound reacts with substituted iminium salts, demonstrating the nucleophilic character of its alkyl substituents. The low acidity of the methyl groups at the 4- and 6-positions facilitates condensation with iminium salts. mdpi.com This reactivity is attributed to the stabilization of the resulting anionic intermediate (a cyclopentadienyl (B1206354) anion) which promotes the reaction. mdpi.com
For instance, the Vilsmeier-Haack reagent, which forms a chloroiminium ion, can be used to introduce functional groups onto the azulene core. wgtn.ac.nz Furthermore, reactions with specific iminium salts can lead to the formation of more complex structures. Condensation with certain iminium salts derived from glutaconic aldehyde can lead to cyclization, involving the methyl groups at positions 4 and 6 of the azulene ring. mdpi.com
Wittig Reactions for Olefinic Derivatives
The Wittig reaction is a key method for synthesizing olefinic derivatives of this compound, typically starting from its corresponding carbaldehyde. semanticscholar.orgdalalinstitute.com The synthesis of 4,6,8-trimethyl-1-[(E)-styryl]azulenes has been successfully achieved through the Wittig reaction of this compound-1-carbaldehyde with various substituted benzyltriphenylphosphonium (B107652) chlorides. researchgate.net These reactions are often conducted in the presence of a base like sodium ethoxide in ethanol. semanticscholar.orgresearchgate.net
The general pathway involves the reaction of an aldehyde with a phosphorus ylide, generated from a phosphonium (B103445) salt. semanticscholar.orgdalalinstitute.com While the carbonyl group at the 1-position of azulene is less electrophilic than in other aromatic aldehydes, the Wittig reaction proceeds effectively. semanticscholar.org It is noteworthy that under certain conditions, alkylation of the azulene ring by the phosphonium salt can occur as a competing side reaction. researchgate.net
The alternative Wittig pathway, which involves reacting an azulenylmethyl)triphenylphosphonium salt with an aldehyde, is also a viable method for creating both symmetrical and unsymmetrical olefinic derivatives. semanticscholar.org
Table 2: Examples of Wittig Reactions for this compound Derivatives
| Azulene Reactant | Phosphonium Salt | Product |
| This compound-1-carbaldehyde | (4-R-benzyl)triphenylphosphonium chloride | 4,6,8-Trimethyl-1-[(E)-4-R-styryl]azulene |
Data sourced from Razus et al., 2018; Hansen & Rippert, 1994. semanticscholar.orgresearchgate.net
Redox Chemistry and Transformations
This compound exhibits significant electrochemical activity, notably its ability to undergo electropolymerization. jlu.edu.cncdnsciencepub.com The electrochemical oxidation of this compound leads to the formation of electrically conducting polymer films on the electrode surface. cdnsciencepub.comupb.ro This process occurs via an anodic oxidation mechanism. upb.ro
The oxidation potential for this compound is approximately 0.90 V. cdnsciencepub.com The electropolymerization is thought to proceed through the coupling of radical cations formed during oxidation. cdnsciencepub.com The symmetrical structure and steric protection afforded by the methyl groups contribute to the stability of the this compound moiety, which influences the polymerization process. bch.ro The resulting polymer films can be electrochemically cycled between an oxidized, conducting state and a neutral, insulating state. upb.ro
These poly(this compound) films have been incorporated into modified electrodes for applications such as the detection of heavy metal ions. bas.bgbas.bg In addition to electropolymerization, the autoxidation of this compound in polar aprotic solvents at high temperatures has been studied, yielding a variety of oxidation products, including derivatives of 1,5- and 1,7-azulenequinone and 1H-inden-1-one. oup.com
Carbonyl derivatives of this compound can be readily reduced using standard reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of 1-acetyl-4,6,8-trimethylazulene (B232216) with LiAlH₄ in ether yields 1-(1-hydroxyethyl)-4,6,8-trimethylazulene. oup.comoup.com Similarly, the reduction of ethyl this compound-2-carboxylate with LiAlH₄ produces the corresponding 2-(hydroxymethyl)azulene derivative. researchgate.net These reactions highlight a conventional pathway for converting electron-withdrawing acetyl or carboxylate groups on the azulene ring into hydroxylated alkyl substituents. oup.comresearchgate.net It has also been suggested that other functional groups, such as an ethylthio group, could be reduced by lithium aluminum hydride. smolecule.com
Electrochemical Oxidation and Electropolymerization Pathways
Complexation Chemistry
The unique electronic structure of this compound allows it to participate in complexation with various chemical species. Quantum mechanical studies have investigated the formation of electron donor-acceptor complexes between this compound (as the electron donor) and fullerenes like C₆₀ and C₇₀. niscpr.res.in These studies point to electrostatic interactions as a key factor in the formation of these complexes. niscpr.res.in
Furthermore, this compound can act as a ligand in organometallic chemistry. For example, 2-diphenylphosphine-4,6,8-trimethylazulene has been synthesized, which has the potential to coordinate with metal centers through the phosphorus atom. mdpi.com The interaction of this compound with Lewis acids like aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄) during Friedel-Crafts type reactions also represents a form of complexation, where the Lewis acid coordinates with the substrate or reagent. researchgate.net
Coordination with Transition Metal Centers (e.g., Metal Carbonyls)
This compound serves as a versatile π-ligand in organometallic chemistry, readily coordinating to transition metal centers. A notable example is its reaction with diiron nonacarbonyl or dodecacarbonyl ruthenium, which yields dinuclear metal carbonyl complexes. rsc.orgnih.gov In these compounds, the azulene ligand bridges two metal centers.
Specifically, complexes with the general formula (μ2,η3:η5-4,6,8-trimethylazulene)M2(CO)5, where M is Iron (Fe) or Ruthenium (Ru), have been synthesized and characterized. rsc.orgnih.gov In this coordination mode, the this compound ligand is bound to one metal atom through its five-membered ring (an η5-interaction) and to the second metal atom via three carbons of the seven-membered ring (an η3-interaction). rsc.org This arrangement creates a stable 18-electron configuration for each metal center. iitd.ac.in The synthesis and characterization of these complexes have been confirmed through spectroscopic and crystallographic methods. rsc.orgnih.gov
Metal carbonyls are organometallic complexes where carbon monoxide (CO) acts as a ligand, binding to a metal center. numberanalytics.com They are typically formed by the direct reaction of a metal with CO or through reductive carbonylation. numberanalytics.com The bonding involves a sigma bond from the carbon of CO to the metal and pi-backbonding from the metal's d-orbitals to the π* orbitals of CO, creating a stable synergistic interaction. numberanalytics.com
Theoretical Aspects of Interaction with Metal Cations
Theoretical studies, particularly Density Functional Theory (DFT) calculations, have provided significant insights into the interaction between this compound and metal cations. These computational models help to elucidate the structures of ground states and transition states in metal-azulene complexes. rsc.orgnih.gov
For the dinuclear iron and ruthenium carbonyl complexes of this compound, DFT calculations have been employed to map the potential energy surface of their reactions. rsc.orgnih.gov These studies reveal that the stability and reactivity of the complexes are heavily influenced by the nature of the metal. The calculations have been crucial in understanding the mechanistic pathways of dynamic processes such as haptotropic rearrangements. rsc.org The models suggest that these rearrangements proceed through a transition state where the coordination of the ligand to one of the metal centers changes significantly. rsc.orgnih.gov Other theoretical work has explored the interaction of the azulene core with various metal cations, including those from alkaline and earth-alkaline metals, often facilitated by attaching azacrown ether moieties to the azulene scaffold. mdpi.com
Cycloaddition Reactions (e.g., Diels-Alder, [8+2], [6+4])
Cycloaddition reactions are powerful tools in organic synthesis where two or more unsaturated molecules combine to form a cyclic adduct. libretexts.orglibretexts.org The azulene framework can participate in several types of cycloadditions due to its extended π-electron system.
Diels-Alder Reaction ([4+2] Cycloaddition) : This is a classic concerted reaction between a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system) to form a six-membered ring. libretexts.orgwikipedia.org While the azulene nucleus itself can act as a diene, specific examples involving this compound are less common in foundational literature. The reaction is typically favored by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.com
[8+2] Cycloaddition : This type of reaction is characteristic of tropones and heptafulvenes, which are related to the seven-membered ring of azulene. It involves an 8π-electron system reacting with a 2π-electron system. For instance, 2H-cyclohepta[b]furan-2-ones react with enamines in an [8+2] cycloaddition to form azulene derivatives. researchgate.net
[6+4] Cycloaddition : This reaction involves a 6π system (like a fulvene) and a 4π system. It has been utilized to synthesize azulene derivatives, for example, through the reaction of fulvenes with 2-oxo-2H-pyran derivatives. mdpi.com
The feasibility of these higher-order cycloadditions, such as [6+4], highlights the versatility of π-systems beyond the standard Diels-Alder reaction. masterorganicchemistry.com
| Cycloaddition Type | π-Electron Systems Involved | Resulting Ring Size |
| Diels-Alder | 4π + 2π | 6-membered |
| [8+2] Cycloaddition | 8π + 2π | 10-membered (often followed by rearrangement) |
| [6+4] Cycloaddition | 6π + 4π | 10-membered |
Haptotropic Rearrangements
Haptotropic rearrangements refer to the migration of a metal-containing moiety across a π-system. In the context of the (μ2,η3:η5-4,6,8-trimethylazulene)M2(CO)5 (M = Fe, Ru) complexes, a fascinating dynamic process occurs. rsc.orgnih.gov This process is an isomerization between two enantiomeric forms of the complex, which can be observed and quantified using 1H NMR spectroscopy, specifically through spin saturation transfer techniques. rsc.org
The rearrangement involves the metal fragment shifting its coordination on the azulene ligand. DFT calculations suggest a mechanism where the coordination mode of one metal changes from η3 in the ground state to η1 in the transition state (μ2,η1,η5). rsc.orgnih.gov This creates a fleeting, less-bonded intermediate that allows the metal group to migrate before reverting to the stable η3 coordination at a new position.
Experimental studies have determined the thermodynamic parameters for this isomerization, revealing differences between the iron and ruthenium complexes. rsc.orgnih.gov
| Complex | Activation Entropy (ΔS‡) | Activation Enthalpy (ΔH‡) | Gibbs Free Energy of Activation (ΔG‡ at 373 K) |
| Diiron Complex (3) | -7 ± 1 cal K⁻¹ mol⁻¹ | 22 ± 1 kcal mol⁻¹ | 25 ± 1 kcal mol⁻¹ |
| Diruthenium Complex (4) | 7 ± 1 cal K⁻¹ mol⁻¹ | 25 ± 1 kcal mol⁻¹ | 23 ± 1 kcal mol⁻¹ |
| (Data sourced from Dalton Transactions, 2008) rsc.orgnih.gov |
These data indicate a more ordered transition state for the iron complex (negative ΔS‡) and a less ordered one for the ruthenium complex (positive ΔS‡). rsc.org
Spectroscopic and Advanced Characterization Techniques for 4,6,8 Trimethylazulene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. For 4,6,8-trimethylazulene, NMR provides detailed information about the hydrogen and carbon environments within the molecule.
Analysis of the proton (¹H) NMR spectrum of this compound reveals distinct signals for the protons on the five- and seven-membered rings, as well as the methyl groups. cdnsciencepub.comchegg.com The chemical shifts of the protons on the seven-membered ring are typically found at lower field (further downfield) compared to those on the five-membered ring, which is a characteristic feature of the azulene (B44059) system. lew.ro Specifically, the protons at positions 5 and 7 are shielded by the neighboring methyl groups. lew.ro The methyl groups at positions 4, 6, and 8 also show distinct singlet signals in the upfield region of the spectrum. chegg.com In trifluoroacetic acid, the proton resonance spectra of this compound and its conjugate acid have been analyzed, showing an AB2 spectrum for the five-membered-ring protons in the neutral molecule. cdnsciencepub.com
The carbon-¹³ (¹³C) NMR spectrum provides complementary information, showing distinct resonances for each carbon atom in the this compound molecule. nih.gov The chemical shifts of the carbon atoms are influenced by their position within the azulene framework and the presence of the electron-donating methyl substituents.
Advanced Multi-dimensional NMR Techniques (e.g., 2D NMR, HMQC)
To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the this compound molecule, advanced multi-dimensional NMR techniques are employed. wgtn.ac.nzresearchgate.net
2D NMR Techniques: Correlation Spectroscopy (COSY) is used to identify proton-proton couplings, revealing which protons are adjacent to each other in the molecule. wgtn.ac.nz For this compound, COSY spectra would show correlations between the protons on the azulene rings.
Heteronuclear Multiple Quantum Coherence (HMQC): This technique, now more commonly referred to as Heteronuclear Single Quantum Coherence (HSQC), is used to correlate directly bonded proton and carbon atoms. wgtn.ac.nzresearchgate.net An HSQC spectrum of this compound would show a cross-peak for each carbon atom that has attached protons, linking the ¹H and ¹³C chemical shifts. This is invaluable for assigning the carbon signals based on the already assigned proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments are crucial for identifying longer-range couplings between protons and carbons (typically over two or three bonds). This allows for the assignment of quaternary (non-protonated) carbon atoms and helps to piece together the complete carbon skeleton of the molecule. researchgate.net For instance, correlations between the methyl protons and the carbons of the azulene ring can definitively establish the positions of the methyl groups.
These advanced NMR techniques, often used in combination, provide a comprehensive and detailed structural elucidation of this compound. wgtn.ac.nzresearchgate.net
Variable-Temperature NMR for Conformational and Rotational Barrier Studies
Variable-temperature (VT) NMR spectroscopy is a dynamic NMR technique used to study conformational changes and rotational barriers in molecules. oup.comresearchgate.net In the context of substituted azulenes, VT-NMR can provide insights into the rotation of substituent groups.
For instance, in a study of 1-t-butyl-4,6,8-trimethylazulene, the temperature dependence of the NMR spectra of the t-butyl protons indicated that the internal rotation around the C(Bu)-C(azulene) bond is slow only at lower temperatures. oup.comresearchgate.net At room temperature, the rotation is rapid on the NMR timescale. oup.com This type of study helps in understanding the steric and electronic effects that govern the dynamic behavior of substituents on the azulene core. While specific studies focusing solely on the rotational barriers of the methyl groups in this compound are not extensively detailed in the provided results, the principles of VT-NMR would apply. By cooling a sample of this compound to a sufficiently low temperature, it might be possible to observe broadening and eventual splitting of the methyl proton signals if the rotation of the methyl groups becomes slow on the NMR timescale. unibas.it The temperature at which this coalescence occurs can be used to calculate the activation energy for the rotational barrier.
Theoretical Interpretation of Chemical Shifts and Coupling Constants
The experimental NMR data for this compound can be further understood and validated through theoretical calculations. mdpi.com Quantum mechanical methods, such as Density Functional Theory (DFT), are used to predict NMR chemical shifts and coupling constants. nih.gov
Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C chemical shifts of this compound. These calculated values are then compared with the experimental data to confirm the structural assignment. beilstein-journals.org Discrepancies between calculated and experimental shifts can sometimes point to specific electronic or steric effects not fully accounted for in the theoretical model. The inductive effect of the alkyl groups in this compound, for example, leads to a shielded (upfield) shift of the protons at the C-5 and C-7 positions. lew.ro
Coupling Constants: Spin-spin coupling constants (J-couplings) provide information about the dihedral angles between coupled nuclei and the nature of the chemical bonds. Theoretical calculations can predict these coupling constants. cdnsciencepub.com For the five-membered ring protons in this compound, analysis of the spectrum gives a coupling constant J1,2 (or J2,3) of 3.9 ± 0.2 c.p.s. cdnsciencepub.com
By correlating experimental NMR parameters with theoretically calculated values, a deeper understanding of the electronic structure and conformation of this compound can be achieved.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a key technique for probing the electronic structure of molecules like this compound. The absorption of UV or visible light promotes electrons from the ground state (S₀) to excited electronic states (S₁, S₂, etc.).
Analysis of Electronic Transitions (S₀, S₁, S₂)
The UV-Vis absorption spectrum of this compound, like other azulene derivatives, is characterized by distinct absorption bands corresponding to different electronic transitions. A notable feature of azulenes is their blue color, which arises from a relatively weak absorption in the visible region of the spectrum, corresponding to the S₀ → S₁ transition. A much stronger absorption band is typically observed in the near-UV region, which is assigned to the S₀ → S₂ transition. beilstein-journals.org
The positions and intensities of these absorption bands are sensitive to the substitution pattern on the azulene core. The methyl groups in this compound influence the energies of the molecular orbitals, leading to shifts in the absorption maxima compared to unsubstituted azulene.
Table 1: Experimental and Calculated Electronic Transitions for Protonated this compound
| Transition | Experimental λmax (nm) | Calculated Transition Energy (nm) |
|---|---|---|
| S₀ → S₁ | 353 | 352.1 |
| S₀ → S₂ | 277 | 323.6 |
| S₀ → S₃ | 224 | 259.1 |
Data from solutions in 60% H₂SO₄.
It is important to note that the solvent can also influence the position of the absorption bands. tanta.edu.eg
Excited State Dynamics and Relaxation Rates (e.g., Subpicosecond Pump-Probe Measurements)
The fate of the electronically excited this compound molecule is a subject of significant interest and has been investigated using time-resolved spectroscopic techniques such as subpicosecond pump-probe measurements. aip.orgislandarchives.ca These experiments provide insights into the rates of various photophysical processes, including internal conversion and vibrational relaxation.
Following excitation, the molecule can relax back to the ground state through radiative (fluorescence, phosphorescence) or non-radiative pathways. Azulenes are famous for their "anomalous" fluorescence from the S₂ state, a violation of Kasha's rule, while the S₁ state is very short-lived and typically non-fluorescent. beilstein-journals.orgislandarchives.ca
Subpicosecond pump-probe measurements have been used to measure the lifetime of the S₁ state of this compound in various solvents. aip.orgislandarchives.ca In these experiments, a "pump" laser pulse excites the molecule, and a time-delayed "probe" pulse monitors the subsequent changes in absorption or fluorescence. islandarchives.caaps.org The lifetime of the S₁ state is a measure of the rate of internal conversion from S₁ to S₀.
Studies have shown that the S₁ lifetime of this compound is on the order of a few picoseconds and is influenced by the solvent. islandarchives.ca For example, the lifetime (τ) was measured to be 4.47 ps in cyclohexane (B81311) (CH) and 5.69 ps in acetonitrile (B52724) (MeCN). islandarchives.ca The rate constants for S₁ → S₀ internal conversion for this compound and related compounds follow a common S₁–S₀ energy gap law correlation, indicating that the variations in relaxation rates are primarily governed by Franck-Condon factors. aip.orgislandarchives.ca Vibrational relaxation in these systems occurs on a timescale faster than electronic relaxation. aip.org
Table 2: S₁ State Lifetimes of this compound in Different Solvents
| Solvent | Lifetime (τ) in picoseconds |
|---|---|
| Cyclohexane (CH) | 4.47 |
| Acetonitrile (MeCN) | 5.69 |
Data obtained from subpicosecond pump-probe measurements. islandarchives.ca
These ultrafast techniques are crucial for understanding the fundamental photophysics of this compound and how its structure influences its excited-state behavior. nii.ac.jpmdpi.com
Infrared (IR) and Raman Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups and structural features of a molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations. libretexts.org The IR spectrum of this compound has been recorded and is available through resources such as the NIST Chemistry WebBook. nist.govnist.gov
The spectrum displays absorption bands that are characteristic of its molecular structure. libretexts.org Key vibrational modes for this compound include:
C-H Stretching: Vibrations from the methyl (CH₃) groups and the aromatic C-H bonds on the azulene core. These typically appear in the 2850-3100 cm⁻¹ region.
C=C Stretching: Vibrations associated with the carbon-carbon double bonds within the five- and seven-membered rings of the azulene system. These aromatic ring stretches typically produce bands in the 1450-1600 cm⁻¹ region.
C-H Bending: In-plane and out-of-plane bending vibrations of the C-H bonds, which occur at lower wavenumbers.
Analysis of the precise frequencies and intensities of these bands provides a unique fingerprint for the molecule, allowing for its identification and structural confirmation. libretexts.orgnih.gov
In-line Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) that allows for the real-time monitoring of chemical reactions. mt.com This technique typically utilizes an Attenuated Total Reflectance (ATR) probe inserted directly into the reaction vessel. bruker.commdpi.com The ATR probe, often made with a diamond crystal, allows for the acquisition of IR spectra from the reaction mixture without the need for sample extraction. bruker.commdpi.com
This methodology can be effectively applied to monitor reactions involving this compound. For example, in an oxidation or polymerization reaction, the in-line FTIR spectrometer would continuously collect spectra. mt.comcdnsciencepub.com By tracking the intensity of specific absorption bands over time, one can monitor:
The consumption of reactants, identified by the decreasing intensity of their characteristic peaks.
The formation of products and intermediates, marked by the appearance and growth of their unique spectral signatures.
This real-time data provides detailed insights into reaction kinetics, mechanisms, and pathways, enabling precise control and optimization of the chemical process. mt.commdpi.com
Vibrational Mode Analysis
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR) spectroscopy is an essential technique for studying species with unpaired electrons, such as radical cations. ESR spectra have been successfully obtained for the radical cation of this compound, providing critical information about its electronic structure. aip.orgresearchgate.net The interaction of the unpaired electron's spin with the magnetic nuclei (protons, in this case) in the molecule leads to hyperfine splitting in the ESR spectrum. aip.org
The magnitude of this splitting, known as the hyperfine coupling constant (aH), is directly proportional to the spin density at the corresponding nucleus. aip.org For the this compound radical cation, coupling constants have been determined for various positions on the ring. aip.org The experimental data revealed high spin densities at the 1,3 and 5,7 positions, with significantly smaller spin densities at other positions. aip.org This distribution is crucial for understanding the reactivity and electronic nature of the radical cation. researchgate.net
| Ring Position | Hyperfine Splitting Constant (aH) in Gauss (G) |
|---|---|
| 1,3 | 10.80 |
| 2 | 1.45 |
| 4,8 | 0.75 |
| 5,7 | 4.35 |
| 6 | 0.75 |
Table 2: Observed hyperfine splitting constants for the this compound radical cation. Data sourced from R. M. Dessau, et al. (1970). aip.org
A significant aspect of the ESR studies on the this compound radical cation is the comparison of experimental data with theoretical predictions from quantum chemical calculations. aip.org Two primary theoretical frameworks, molecular orbital (MO) theory and valence bond (VB) theory, were used to calculate the expected spin density distributions. aip.org
The experimental results showed a clear and strong correlation with the predictions from various molecular orbital approaches. aip.orgresearchgate.net MO calculations correctly predicted high spin densities at the 1,3 and 5,7 positions and the correct symmetry of the radical's ground state. aip.org In contrast, the valence bond method predicted a very different spin distribution, with high densities in the 4, 6, and 8 positions, which was inconsistent with the experimental ESR spectrum. aip.org Furthermore, splitting constants calculated directly using the Intermediate Neglect of Differential Overlap (INDO) method, a more advanced MO approach, were in good agreement with the observed values. aip.orgresearchgate.net This successful correlation underscores the power of MO theory in accurately describing the electronic structure of nonalternant hydrocarbon radicals like the this compound cation. aip.org
Studies of Radical Cations and Spin Density Distributions
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, this method provides significant insights into its stability and the fragmentation pathways it undergoes upon ionization.
Theoretical Elucidation of Fragmentation Patterns
In derivatives of this compound, such as those linked to six-membered heterocycles, a key fragmentation process involves the dealkylation of the azulene moiety. researchgate.net This suggests that the methyl groups on the azulene core are susceptible to being cleaved. A common fragmentation pattern for alkylated aromatic compounds is the loss of a methyl group (CH₃), which would correspond to a fragment ion with a mass-to-charge ratio (m/z) of approximately 155 (170 - 15). Further fragmentation could involve the sequential loss of additional methyl groups or cleavage of the azulene ring system itself. researchgate.netlibretexts.org
Studies on azulene-substituted pyridinium (B92312) salts indicate that substituents on other parts of the molecule can be lost before the azulene core fragments. researchgate.net For instance, in certain pyridinium salts, the substituent at the quaternized nitrogen is cleaved first. researchgate.net In the analysis of azulene-carbonyl cations derived from isomers containing the 4,6,8-trimethylazulen-1-yl group, fragmentation can proceed through the elimination of the azulene-carbonyl cation itself. researchgate.net This indicates that the stability of the resulting fragments plays a crucial role in directing the fragmentation pathways.
X-ray Diffraction (XRD)
X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While the crystal structure of the parent this compound is not detailed in the searched literature, extensive crystallographic analyses have been performed on its derivatives, providing valuable information about the conformation of the this compound unit.
Crystallographic Analysis of Molecular Conformation
Crystallographic studies on various derivatives confirm the distinct geometry of the this compound moiety. In the structure of tricarbonyl(this compound)chromium, the chromium tricarbonyl group coordinates exclusively to the five-membered ring of the azulene ligand. researchgate.net This was confirmed by both ¹³C NMR studies and a single-crystal X-ray analysis. researchgate.net The compound crystallizes in the monoclinic space group P2₁/a. researchgate.net
Similarly, the crystal structure of 4′-(1-(4,6,8-trimethyl-azulenyl)-2,2′:6′,2″-terpyridine shows the azulene unit linked to the central pyridine (B92270) ring. beilstein-journals.org This compound crystallizes in the monoclinic C2/n space group. beilstein-journals.org In the solid state, the conformation is influenced by intermolecular interactions. For instance, in the crystal structure of (Z)-2-phenyl-4-((4,6,8-trimethylazulen-1-yl)methylene)oxazol-5(4H)-one, strong π-π stacking interactions are observed, with an average distance of 3.54 Å between the centroids of adjacent molecules. lew.ro This derivative crystallizes in the monoclinic system with the space group P2₁/n. lew.ro
In a more complex structure, 4,6,8-trimethylazulenetetraruthenium enneacarbonyl, the azulene ligand is arched across a face of a tetrahedral ruthenium cluster, bonding to three ruthenium atoms. researchgate.net The azulene ring system itself is not perfectly planar but is bent across several carbon-carbon axes, with a dihedral angle of 126° between the five-membered ring and a plane defined by atoms C(5), C(6), and C(7) of the seven-membered ring. researchgate.net
| Compound | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|
| (Z)-2-phenyl-4-((4,6,8-trimethylazulen-1-yl)methylene)oxazol-5(4H)-one lew.ro | Monoclinic | P2₁/n | Strong π-π stacking interactions present. |
| Tricarbonyl(this compound)chromium researchgate.net | Monoclinic | P2₁/a | Cr(CO)₃ group coordinated to the five-membered ring. |
| 4′-(1-(4,6,8-trimethyl-azulenyl)-2,2′:6′,2″-terpyridine beilstein-journals.org | Monoclinic | C2/n | Azulene moiety connected to the central pyridine ring of the terpyridine. |
| 4,6,8-trimethylazulenetetraruthenium enneacarbonyl researchgate.net | Monoclinic / Triclinic | P2₁/n (monoclinic) | Azulene ligand is arched across a face of the Ru₄ cluster and is bent. |
Investigations of Polymorphism
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, has been observed in derivatives of this compound. This phenomenon is significant as different polymorphs can exhibit different physical properties.
A notable example is 1-(1-Hydroxyethyl)-4,6,8-trimethylazulene, which displays different melting points depending on the crystallization conditions and solvents used. oup.comoup.comcapes.gov.br Infrared spectra and X-ray diffraction patterns confirmed that these variations are due to polymorphism, arising from differences in how the molecules pack into the crystal lattice. oup.comoup.com
Another documented case is 4,6,8-trimethylazulenetetraruthenium enneacarbonyl, which crystallizes in two distinct forms: a monoclinic modification and a triclinic modification. researchgate.net The crystal structure of each polymorph was determined, revealing differences in their unit cell parameters and packing arrangements, although the fundamental molecular structure remains the same, with the four ruthenium atoms forming a distorted tetrahedron. researchgate.net
Advanced Electrochemical Characterization
The electrochemical behavior of this compound derivatives has been extensively studied, primarily through voltammetric techniques, which reveal the nature of their redox processes.
Cyclic Voltammetry (CV)
Cyclic voltammetry experiments on various derivatives of this compound, typically conducted in acetonitrile (CH₃CN) with tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) as the supporting electrolyte, show that the redox behavior is influenced by the substituents attached to the azulene core. upb.robch.roupb.robas.bg
For instance, the electrochemical study of 4-(azulen-1-yl)-2,6-bis(2-furyl)- and 4-(azulen-1-yl)-2,6-bis(2-thienyl)-pyridines containing the this compound moiety shows that the methyl groups provide steric protection and stability. bch.ro This leads to a slower generation of dimers upon oxidation and renders the first oxidation step quasi-reversible. bch.ro
In the case of (E)-2-thioxo-5-((4,6,8-trimethylazulen-1-yl)methylene)thiazolidin-4-one, CV curves show four anodic peaks and one cathodic peak. bas.bg The processes in the anodic domain were found to be irreversible, while one of the cathodic processes was identified as reversible. bas.bg Similarly, studies on 1-phenylselanyl-4,6,8-trimethylazulene and related compounds employed CV to characterize the redox processes, analyzing the influence of different substituents on the electrochemical behavior. upb.ro The electrochemical profile of 4′-(1-(4,6,8-trimethyl-azulenyl)-2,2′:6′,2″-terpyridine features one-electron oxidation and reduction steps that are attributed to the redox activity of the azulene unit. beilstein-journals.orgbeilstein-journals.org
| Compound | Anodic Peak Potentials (V) | Cathodic Peak Potentials (V) | Key Findings |
|---|---|---|---|
| (E)-2-thioxo-5-((4,6,8-trimethylazulen-1-yl)methylene)thiazolidin-4-one bas.bg | a1, a2, a3, a4 | c1, c2 (reversible component) | Anodic processes are irreversible. |
| (Z)-2-thioxo-5-((4,6,8-trimethylazulen-1-yl)methylen)imidazolidin-4-one upb.ro | 4 main anodic peaks (a1-a4 in DPV) | 5 main cathodic peaks (c1-c5 in DPV) | Electropolymerization can be achieved to form modified electrodes. |
| 4-(4,6,8-trimethylazulen-1-yl)-2,6-di(thienyl)pyridine bch.ro | First oxidation step is quasi-reversible | Data not specified | Methyl groups provide stability and steric protection. |
| 4′-(1-(4,6,8-trimethyl-azulenyl)-2,2′:6′,2″-terpyridine beilstein-journals.orgbeilstein-journals.org | One-electron oxidation step | One-electron reduction step | Redox behavior is based on the azulene unit. |
Differential Pulse Voltammetry (DPV)
Differential Pulse Voltammetry (DPV) is a sensitive electrochemical technique used to study the redox behavior of electroactive species. For derivatives of this compound, DPV has been employed to characterize their electrochemical properties, often in the context of creating chemically modified electrodes for sensor applications. mdpi.combas.bgupb.ro
In studies involving azulene derivatives, DPV is typically conducted at low scan rates, such as 0.01 V/s, with a pulse height of 0.025 V and a step time of 0.2 s. mdpi.combas.bg The resulting voltammograms reveal distinct oxidation (anodic) and reduction (cathodic) peaks. For instance, in the analysis of (Z)-2-thioxo-5-((4,6,8-trimethylazulen-1-yl)methylene)thiazolidin-4-one, DPV curves show two primary peaks in the anodic domain and a varying number of peaks in the cathodic domain. mdpi.com Similarly, the DPV of (Z)-2-thioxo-5-((4,6,8-trimethylazulen-1-yl)methylen)imidazolidin-4-one reveals 4 anodic and 5 cathodic peaks. upb.ro These peaks correspond to the specific electrochemical processes occurring at the electrode surface. upb.ro
DPV is also a key technique in the application of these modified electrodes for detecting heavy metal ions. revistadechimie.robch.ro After accumulating metal ions on the electrode surface, DPV stripping curves are recorded to provide analytical signals for their determination. revistadechimie.ro The high sensitivity of DPV allows for the detection of ions like Pb²⁺ at concentrations as low as 10⁻⁷ M. bas.bgrevistadechimie.ro
| DPV Experimental Parameters for Azulene Derivatives | |
| Parameter | Typical Value |
| Scan Rate | 0.01 V/s mdpi.combas.bg |
| Pulse Height | 0.025 V mdpi.combas.bg |
| Step Time | 0.2 s mdpi.combas.bg |
| Application | Characterization of redox processes, heavy metal ion detection mdpi.comrevistadechimie.ro |
Rotating Disk Electrode Voltammetry (RDE)
Rotating Disk Electrode (RDE) voltammetry is another electrochemical method utilized to investigate the kinetics of electrode processes. It is often used alongside cyclic voltammetry (CV) and DPV for a comprehensive electrochemical characterization of this compound derivatives. bas.bgupb.roresearchgate.net In RDE, the working electrode is rotated at a constant, controlled speed, which facilitates the transport of the analyte to the electrode surface.
RDE curves for azulene derivatives are typically recorded at a slow scan rate, for example, 0.01 V/s, while varying the rotation rate of the electrode. mdpi.com This technique helps in establishing the character of the redox processes. revistadechimie.ro The increased supply of the monomer to the electrode surface due to rotation can influence the polymerization process when creating modified electrodes, sometimes leading to a faster coating of the electrode with an insulating film compared to static techniques like DPV or CV. mdpi.com The combination of RDE with other voltammetric methods provides a more complete picture of the electrochemical behavior and the mechanism of film formation on the electrode surface. upb.rorevistadechimie.ro
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique for probing the properties of electrochemical systems, including electrodes modified with polymers derived from this compound. researchgate.netresearchgate.netmdpi.com EIS measures the impedance of a system over a range of frequencies, allowing for the determination of parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). scispace.com
In the context of chemically modified electrodes (CMEs) based on 2-phenyl-4-((4,6,8-trimethylazulen-1-yl)methylene)oxazol-5(4H)-one, EIS is used to characterize the properties of the electropolymerized film. researchgate.netmdpi.com The measurements are often performed in the presence of a redox probe, like ferrocene. researchgate.netresearchgate.net The data obtained from EIS provides evidence for the formation of an insulating film on the electrode surface and can be used to evaluate the influence of preparation conditions, such as potential and charge, on the film's properties. researchgate.netmdpi.com Analysis of EIS data can help optimize the structure of membrane electrode assemblies and quantify changes in the cell's components. europa.eu For instance, studies on azulene-based CMEs have used EIS to estimate film thickness and conductivity. researchgate.net
| EIS Application for Modified Electrodes | |
| Technique | Information Gained |
| Electrochemical Impedance Spectroscopy (EIS) | Film formation confirmation, charge transfer resistance, double-layer capacitance, film thickness and conductivity. researchgate.netresearchgate.netmdpi.comscispace.com |
| Typical Frequency Range | 100 KHz to 0.01 Hz mdpi.com |
| Application | Characterization of polymer films on electrodes, optimization of sensor materials. mdpi.comeuropa.eu |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. fu-berlin.deresearchgate.net It works by irradiating a sample with X-rays and measuring the kinetic energy of the photoelectrons that are emitted. researchgate.net
For materials derived from this compound, XPS has been instrumental in characterizing the surfaces of chemically modified electrodes (CMEs). researchgate.netmdpi.com In studies of CMEs based on 2-phenyl-4-((4,6,8-trimethylazulen-1-yl)methylene)oxazol-5(4H)-one, XPS analysis confirms the presence of expected elements like carbon, oxygen, and nitrogen on the electrode surface. researchgate.netmdpi.comacademicjournals.org The binding energies of the photoelectron peaks are characteristic of each element and their specific chemical environment, providing insight into the structure of the deposited polymer film. academicjournals.org XPS is typically performed under ultra-high vacuum (UHV) conditions to prevent contamination and allow the photoelectrons to travel to the detector. fu-berlin.de
| XPS Analysis of a Crosslinked Chitosan Thin Film | |
| Element | Observation |
| Carbon (C) | Presence confirmed academicjournals.org |
| Oxygen (O) | Presence confirmed academicjournals.org |
| Nitrogen (N) | Presence confirmed academicjournals.org |
| C/N Ratio (Experimental) | 8.8 academicjournals.org |
| C/O Ratio (Experimental) | 1.2 academicjournals.org |
Scanning Electron Microscopy (SEM) for Modified Surfaces
Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. It provides detailed information about the surface topography and morphology. scirp.org
In the study of this compound derivatives, SEM is used to visualize the surfaces of electrodes modified with electropolymerized films. researchgate.netmdpi.com For example, SEM images of electrodes modified with poly(2-phenyl-4-((4,6,8-trimethylazulen-1-yl)methylene)oxazol-5(4H)-one) reveal the morphology of the deposited film. researchgate.netmdpi.com This analysis is crucial for understanding how the electropolymerization conditions (such as the applied potential and charge) affect the physical structure of the film. researchgate.netmdpi.com The morphological characteristics, in turn, influence the analytical performance of the modified electrode, for instance, in its application for detecting heavy metal ions. researchgate.net SEM analysis can show the formation of cracks, roughness, or biofilms on polymer surfaces, indicating changes due to processes like degradation or modification. scirp.org
Chromatographic Separation Techniques
Chromatographic methods are essential for the isolation and purification of this compound from reaction mixtures or natural sources.
High-Performance Liquid Chromatography (HPLC) Methodologies (e.g., Reverse Phase, Preparative Separation)
High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis and separation of this compound. sielc.comoup.com A specific reverse-phase (RP) HPLC method has been developed for its analysis. sielc.com This method is scalable and can be used for preparative separation to isolate the compound or its impurities. sielc.com
The established RP-HPLC method uses a C18 column (specifically, a Newcrom R1 column with low silanol (B1196071) activity) and a simple mobile phase. sielc.com The mobile phase typically consists of acetonitrile (MeCN), water, and an acid like phosphoric acid. sielc.com For applications that require compatibility with mass spectrometry (MS), phosphoric acid is replaced with a volatile acid such as formic acid. sielc.com This HPLC methodology is also suitable for pharmacokinetic studies. sielc.com
| HPLC Method for this compound Separation | |
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) sielc.com |
| Stationary Phase (Column) | Newcrom R1 (C18-based, low silanol activity) sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS compatibility) sielc.com |
| Application | Analytical determination, preparative separation, impurity isolation, pharmacokinetics sielc.com |
Column Chromatography Principles and Applications in Purification
Column chromatography is a cornerstone technique in synthetic organic chemistry for the separation and purification of compounds from complex mixtures. chemrxiv.org Its application is particularly vital in the isolation of this compound and its derivatives following synthesis or extraction. The method relies on the principle of differential adsorption, where components of a mixture are separated based on their varying affinities for a stationary phase and a mobile phase.
The fundamental setup involves a vertical glass column packed with a solid adsorbent, the stationary phase. The crude mixture containing this compound is loaded onto the top of this column. A solvent or a mixture of solvents, known as the mobile phase or eluent, is then passed through the column. quizlet.com As the mobile phase percolates through the stationary phase, the individual components of the mixture travel at different rates, leading to their separation into distinct bands. The separation is governed by the many equilibria of the compounds between the stationary and mobile phases. quizlet.com
For the purification of this compound, the choice of stationary and mobile phases is critical.
Stationary Phases: The most commonly employed stationary phases are polar adsorbents.
Silica (B1680970) Gel (SiO₂): This is the most prevalent stationary phase used for the chromatography of azulene derivatives due to its high resolving power for compounds of varying polarity. quizlet.combeilstein-journals.orgupb.roresearchgate.net
Alumina (B75360) (Al₂O₃): Activated neutral or basic alumina is also an effective stationary phase, particularly for separating azulenes. chemrxiv.orgthieme-connect.com The choice between silica and alumina can depend on the stability of the specific azulene derivative being purified.
Mobile Phases (Eluents): The selection of the eluent is tailored to the polarity of the compounds to be separated. Since this compound is a hydrocarbon with relatively low polarity, non-polar solvents are often used as the initial mobile phase. The polarity of the eluent can be gradually increased to elute more polar compounds, a technique known as gradient elution. orgsyn.org A key advantage in the chromatography of azulenes is their intense color, which allows for the direct visual monitoring of the separation process on the column, as the blue or violet band of the azulene derivative moves down the column. chemrxiv.orgchemrxiv.org
Commonly used eluents for the purification of this compound and its derivatives include:
Hexane (B92381) or Petroleum Ether, often used to elute the non-polar azulene. researchgate.netthieme-connect.comoup.com
Mixtures of hexane or petroleum ether with a slightly more polar solvent like ethyl acetate (B1210297) (EtOAc), dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF). beilstein-journals.orgupb.roresearchgate.netoup.com
For reverse-phase high-performance liquid chromatography (HPLC), a non-polar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com
Applications in Purification: Column chromatography is an indispensable tool for obtaining high-purity this compound. Following a synthetic reaction, the crude product is typically a mixture containing the desired azulene, unreacted starting materials, and various byproducts. quizlet.com For example, in the synthesis of 2-arylethanamine derivatives from this compound, chromatography over silica gel or alumina is used to separate the unreacted starting material from the desired product. oup.com Similarly, after electrophilic substitution reactions, column chromatography is the standard method for purifying the final product. quizlet.com
The scalability of liquid chromatography allows its use for both analytical purposes and preparative separations to isolate larger quantities of purified compounds. sielc.com
The following table summarizes various reported systems for the chromatographic purification of this compound and related compounds.
| Compound Purified | Stationary Phase | Mobile Phase (Eluent) | Source |
|---|---|---|---|
| This compound | Reverse-Phase (Newcrom R1) | Acetonitrile, Water, Phosphoric Acid | sielc.com |
| 4'-(4,6,8-Trimethylazulen-1-yl)-2,2':6',2''-terpyridine | Silica Gel | 2% Ethanol in Dichloromethane | beilstein-journals.orgbeilstein-journals.org |
| Phenylselanyl Azulene Derivatives | Silica Gel | Petroleum Ether and Dichloromethane | upb.ro |
| 1,1'-(this compound-1,3-diyl)bis(sulfonium) salt derivative | Silica Gel | 3:1 Petroleum Ether:Ethyl Acetate | researchgate.net |
| Polyalkylated Azulenes | Alumina (basic, act. IV) or Silica Gel | Hexane | thieme-connect.com |
| 2-((4,6,8-trimethylazulen-1-yl)vinyl)pyrylium perchlorate derivative | Silica Gel | Dichloromethane/Acetone | arkat-usa.orgresearchgate.net |
| Reaction mixture containing this compound | Alumina then Silica Gel | Benzene-Chloroform / Hexane-THF | oup.com |
| (this compound)Ru₂(CO)₅ | Not Specified | Hexane | oup.com |
Computational and Theoretical Chemistry Studies of 4,6,8 Trimethylazulene
Quantum Chemical Methodologies
A variety of computational methods have been utilized to model 4,6,8-trimethylazulene, each offering a different balance of computational cost and accuracy. These methods are crucial for predicting the molecule's geometry, electronic properties, and behavior in chemical reactions.
Ab Initio Calculations (e.g., Hartree-Fock, STO 3-21G basis set)
Ab initio calculations, which are based on first principles without empirical parameters, have been applied to study this compound. The Hartree-Fock (HF) method, a fundamental ab initio approach, has been used to optimize the geometry and calculate the electronic properties of the molecule. niscpr.res.inresearchgate.netresearchgate.net For instance, studies have used the STO-3G or STO 3-21G basis sets to perform these calculations. niscpr.res.inresearchgate.net These calculations have been instrumental in determining the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net For example, one study reported that the HOMO and LUMO energy levels of this compound increase by 0.1326 eV and 0.2205 eV, respectively, compared to the parent azulene (B44059) molecule, as determined by HF calculations. researchgate.net The geometry of this compound, both as an individual molecule and within complexes, has been optimized using the Hartree-Fock method with a 3-21G* basis set. rsc.org
Density Functional Theory (DFT) (e.g., B3LYP, PBE0, G0W0@PBE0)
Density Functional Theory (DFT) has emerged as a powerful tool for studying the electronic structure of molecules like this compound. niscpr.res.inresearchgate.net The B3LYP hybrid functional is a commonly used method for these calculations. niscpr.res.inresearchgate.net DFT calculations have been employed to obtain optimized geometries, calculate energies, and map the spatial distribution of frontier molecular orbitals. niscpr.res.inresearchgate.net
For example, DFT calculations using the B3LYP functional with the 6-31G* basis set have shown that the HOMO and LUMO energy levels of this compound are increased by 0.1591 eV and 0.2297 eV, respectively, in comparison to azulene. researchgate.net More advanced methods like G0W0@PBE0 have been used to predict photoemission spectra and quasiparticle orbital energies for this compound, providing a more accurate description of its electronic properties. rsc.org
Semi-Empirical Molecular Orbital Theory
Semi-empirical methods, which use parameters derived from experimental data to simplify calculations, have also been applied to this compound. These methods are computationally less intensive and can be used for initial geometry optimizations before more rigorous calculations are performed. niscpr.res.inresearchgate.netresearchgate.net For example, the third parametric level (PM3) of semi-empirical molecular orbital theory has been used to optimize the structure of this compound. niscpr.res.inresearchgate.net Another semi-empirical approach, the extended Hückel theory (EHT), has been successful in predicting the scanning tunneling microscope (STM) images of various azulene derivatives, including trimethylazulene, on metal surfaces. ucdavis.edu
Configuration Interaction (CI) Methods (e.g., CNDO/S-CI)
Configuration Interaction (CI) methods, which provide a more accurate description of excited electronic states, have been used to study the spectral properties of protonated this compound. The CNDO/S-CI (Complete Neglect of Differential Overlap/Spectroscopic - Configuration Interaction) method has been employed to calculate the electronic transitions and compare them with experimental absorption spectra. cdnsciencepub.com These calculations have helped in understanding the nature of the electronic transitions and the effects of protonation on the electronic structure of the azulene core. cdnsciencepub.com
Electronic Structure and Frontier Molecular Orbitals
The electronic structure of this compound is of significant interest due to the characteristic properties of the azulene framework. The arrangement and energies of its frontier molecular orbitals, the HOMO and LUMO, are key determinants of its chemical reactivity and optical properties. numberanalytics.com
HOMO-LUMO Energy Gaps and Spatial Distribution
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's stability and electronic transitions. mdpi.com Theoretical studies have consistently shown that the methyl groups in this compound raise the energies of both the HOMO and LUMO compared to unsubstituted azulene. researchgate.net
One study using Hartree-Fock calculations found a reduction of 0.0879 eV in the HOMO-LUMO gap for this compound compared to azulene. niscpr.res.in In contrast, DFT (B3LYP/6-31G*) calculations from the same study indicated a slightly larger HOMO-LUMO gap by 0.0706 eV. niscpr.res.in The spatial distribution of these orbitals has also been investigated, with the HOMO typically being localized on the azulene ring system. niscpr.res.inresearchgate.net This localization of the HOMO on the donor part of a molecule is a key aspect in the design of molecular rectifiers. researchgate.net Advanced calculations like G0W0@PBE0 provide detailed photoemission spectra, further elucidating the energies of these frontier orbitals. rsc.org
| Computational Method | Property | Value (Compared to Azulene) | Reference |
| Hartree-Fock (HF) | HOMO Energy Increase | 0.1326 eV | researchgate.net |
| Hartree-Fock (HF) | LUMO Energy Increase | 0.2205 eV | researchgate.net |
| Hartree-Fock (HF) | HOMO-LUMO Gap Change | -0.0879 eV | niscpr.res.in |
| DFT (B3LYP/6-31G) | HOMO Energy Increase | 0.1591 eV | researchgate.net |
| DFT (B3LYP/6-31G) | LUMO Energy Increase | 0.2297 eV | researchgate.net |
| DFT (B3LYP/6-31G*) | HOMO-LUMO Gap Change | +0.0706 eV | niscpr.res.in |
Analysis of Charge Distribution and Dipole Moments
Computational studies of this compound, an isomer of naphthalene (B1677914), reveal insights into its electronic properties, including charge distribution and dipole moment. semanticscholar.org Azulene and its derivatives are known for their notable dipole moments for hydrocarbon molecules. niscpr.res.inmdpi.com The introduction of methyl groups, which are electron-donating, at the 4, 6, and 8 positions influences the electron density within the azulene core. niscpr.res.in
The inherent polarity of the azulene system arises from a significant contribution of a resonance structure where the seven-membered ring bears a positive charge (tropylium cation) and the five-membered ring carries a negative charge (cyclopentadienyl anion). mdpi.comddugu.ac.in This charge separation results in a dipole moment. The substitution with electron-donating methyl groups is expected to further enhance the electron density in the aromatic rings. niscpr.res.in
Quantum mechanical calculations, including semi-empirical, ab initio, and density functional theory (DFT) methods, have been employed to determine the electronic properties of azulene derivatives. niscpr.res.inresearchgate.net For instance, studies on similar azulene systems have shown that electron-donating groups increase the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). niscpr.res.inresearchgate.net This alteration in frontier orbital energies is a direct consequence of the modified charge distribution.
While specific values for the dipole moment of this compound require dedicated calculations, the principles of azulene chemistry suggest a significant dipole moment, influenced by the positions of the methyl substituents. niscpr.res.inmdpi.com
Theoretical Insights into Aromaticity and Delocalization Energies
The aromaticity of azulene and its derivatives is a topic of considerable theoretical interest. Unlike its isomer naphthalene, azulene possesses a lower aromatic delocalization energy. niscpr.res.in For instance, Dewar's result for azulene is 4.2 kcal/mol, significantly lower than that of benzene (B151609) (20 kcal/mol) and naphthalene (30.5 kcal/mol). niscpr.res.in This lower delocalization energy influences the physicochemical properties of azulene-containing hydrocarbons. niscpr.res.in
The aromaticity of the azulene core is understood in the context of Hückel's rule, with the molecule being a 10 π-electron system. nih.govnumberanalytics.com The stability of the molecule is rationalized by considering its primary resonance contributor, which consists of a 6 π-electron cyclopentadienyl (B1206354) anion fused to a 6 π-electron tropylium (B1234903) cation. ddugu.ac.in
Theoretical Elucidation of Reaction Mechanisms
Theoretical chemistry provides powerful tools to elucidate the reaction mechanisms involving this compound. The inherent electronic structure of the azulene nucleus, with its electron-rich five-membered ring and electron-poor seven-membered ring, dictates its reactivity. mdpi.com This leads to electrophilic substitution reactions preferentially occurring at the 1- and 3-positions of the five-membered ring and nucleophilic additions at the 4-, 6-, and 8-positions of the seven-membered ring. nih.gov
Computational studies have been instrumental in understanding various reactions, including oxidation and sulfonation. For example, theoretical calculations have been used to predict the positional order for sulfonation, which is in agreement with experimental results and localization energies. researchgate.net In the sulfonation of this compound, stable σ-complexes have been observed and studied, with their high stability attributed to the high rate of SO3 addition and the low rate of proton transfer due to steric strain. researchgate.net
Furthermore, theoretical models have been applied to understand the formation of azulene derivatives through various synthetic routes, such as the reaction of 4,6,8-trimethylpyranylium perchlorate (B79767) with cyclopentadienyl anions. mdpi.com These calculations help in predicting product selectivity and understanding the influence of steric and electronic factors on the reaction pathway.
Spectroscopic Parameter Prediction and Simulation (e.g., Photoemission Spectra)
Computational methods are widely used to predict and simulate various spectroscopic parameters of molecules like this compound. This includes the prediction of photoemission spectra, which provide information about the electronic structure of the molecule. rsc.org
Theoretical approaches, such as those based on density functional theory (DFT) and many-body perturbation theory (like the G0W0 method), can calculate the energies of molecular orbitals. rsc.org These calculated orbital energies can then be used to simulate photoemission spectra. For this compound, predicted photoemission spectra have been compared with experimental data, showing good agreement. rsc.org The use of methods like G0W0@PBE0 has been shown to provide more accurate predictions of energy gaps compared to standard DFT methods. rsc.org
These simulations often involve creating spectral functions from the predicted resonance energies using profiles like the Pseudo-Voigt function to account for experimental line broadening. rsc.org The ability to accurately predict such spectra is valuable for interpreting experimental results and understanding the electronic properties of the molecule.
Conformational Analysis and Structural Optimization
Computational chemistry plays a crucial role in determining the stable conformations and optimized geometries of molecules like this compound. Methods such as molecular mechanics and quantum mechanical calculations are employed for this purpose. niscpr.res.in
The process typically begins with a conformational search to identify low-energy structures. For instance, the Monte Carlo method with a suitable force field (e.g., MMFF94) can be used to perform a random conformational search. semanticscholar.orgmdpi.com Following the initial search, the most promising conformations are then subjected to full geometry optimization using more accurate quantum mechanical methods, such as density functional theory (DFT) with a specific functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d)). semanticscholar.orgmdpi.com
For this compound, the planarity of the azulene core and the orientation of the methyl groups are key structural features. The final optimized geometry represents the lowest energy structure on the potential energy surface. This optimized structure is fundamental for the subsequent calculation of other molecular properties, such as electronic structure, spectroscopic parameters, and reactivity. niscpr.res.inresearchgate.net
Theoretical Modeling of Intermolecular Interactions (e.g., Electron Donor-Acceptor Complexes with Fullerenes)
Theoretical modeling is extensively used to investigate the intermolecular interactions of this compound, particularly in the context of electron donor-acceptor (EDA) complexes. The interaction of azulene and its derivatives with fullerenes like C60 and C70 has been a subject of computational studies. niscpr.res.inresearchgate.net
These studies employ quantum mechanical methods, including semi-empirical, Hartree-Fock, and density functional theory (DFT), to understand the nature of the complexation. niscpr.res.inresearchgate.net The geometries of the individual molecules and the resulting EDA complexes are optimized to find the most stable arrangement. niscpr.res.inresearchgate.net
Calculations of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MESP) maps are used to elucidate the electronic interactions. niscpr.res.inresearchgate.net In these complexes, this compound acts as the electron donor, and the fullerene acts as the electron acceptor. niscpr.res.inresearchgate.net Theoretical results suggest that the HOMO of the complex is localized on the azulene moiety, while the LUMO is localized on the fullerene. niscpr.res.inresearchgate.net The energy difference between these localized frontier orbitals is influenced by the substituents on the azulene ring. niscpr.res.inresearchgate.net
Computational Analysis of Structural Descriptors
Computational analysis of structural descriptors provides quantitative insights into the properties of molecules like this compound. These descriptors, derived from the 2D or 3D structure of the molecule, can be correlated with various chemical and biological activities. nih.govresearchgate.net
A wide range of chemical descriptors can be calculated using specialized software. researchgate.net These can include constitutional descriptors (e.g., molecular weight), topological descriptors (describing atomic connectivity), and 3D descriptors (related to the spatial arrangement of atoms). researchgate.netnih.gov For instance, in a study of 4,6,8-trimethyl azulene amide derivatives, a significant correlation was found between cytotoxicity and 220 different chemical descriptors. nih.gov
The process involves generating the 3D structure of the molecule, often through methods like CORINA Classic, and then optimizing it using force field calculations within a molecular operating environment. researchgate.net Subsequently, various 2D and 3D descriptors are calculated. These descriptors can then be used in quantitative structure-activity relationship (QSAR) studies to build predictive models for the molecule's behavior. nih.govresearchgate.net
Table of Predicted Collision Cross Section (CCS) Data for this compound uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 171.11682 | 132.8 |
| [M+Na]+ | 193.09876 | 142.1 |
| [M-H]- | 169.10226 | 139.8 |
| [M+NH4]+ | 188.14336 | 155.8 |
| [M+K]+ | 209.07270 | 142.3 |
| [M+H-H2O]+ | 153.10680 | 129.6 |
| [M+HCOO]- | 215.10774 | 157.4 |
| [M+CH3COO]- | 229.12339 | 147.7 |
| [M+Na-2H]- | 191.08421 | 138.4 |
| [M]+ | 170.10899 | 133.1 |
| [M]- | 170.11009 | 133.1 |
Advanced Materials Design Principles and Theoretical Aspects
Role in π-Conjugated Systems for Electronic Applications (Theoretical)
The foundation of 4,6,8-trimethylazulene's utility in electronic applications lies in its π-conjugated system. Unlike its isomer naphthalene (B1677914), azulene (B44059) possesses a non-alternant hydrocarbon structure, which gives rise to a significant dipole moment and a small HOMO-LUMO gap. rhhz.net This inherent polarity and low energy gap are fundamental to its potential use in molecular electronics. rhhz.net
Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties of azulene derivatives. researchgate.neteujournal.org These calculations provide insights into the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding charge transport characteristics. eujournal.orgniscpr.res.in The introduction of methyl groups at the 4, 6, and 8 positions of the azulene core in this compound influences the electronic structure, thereby modulating its properties for specific electronic applications. oup.com For instance, theoretical investigations into electron donor-acceptor complexes involving this compound and fullerenes have shown that the HOMO is localized on the azulene moiety, suggesting its role as an electron donor in such systems. researchgate.net
Molecular Design for Optoelectronic Properties (Theoretical Modeling of Tunable Photoluminescence)
The distinct electronic transition features of azulene derivatives, including this compound, make them promising candidates for optoelectronic applications. rhhz.net A key characteristic of azulene is its unusual S2 → S0 fluorescence, a violation of Kasha's rule, which opens up possibilities for unique photophysical behaviors. researchgate.net
Theoretical modeling plays a pivotal role in designing azulene-based molecules with specific optoelectronic properties, particularly tunable photoluminescence. Time-dependent DFT (TD-DFT) calculations are frequently used to predict the electronic transition properties and absorption spectra of these compounds. researchgate.net By computationally exploring the effects of different functional groups and substitution patterns on the azulene core, researchers can theoretically design molecules with desired emission wavelengths and quantum yields.
For example, theoretical studies on azulene-containing terpyridines have shown that the longest wavelength absorption originates from a π–π* transition centered on the azulene moiety, with some charge transfer character. beilstein-journals.org The presence of the electron-donating methyl groups in this compound can cause a shielding effect, influencing the electronic and, consequently, the photophysical properties of the molecule. beilstein-journals.org This ability to fine-tune the electronic structure through substitution, as predicted by theoretical models, is a cornerstone of designing azulene derivatives for applications in areas like organic light-emitting diodes (OLEDs) and fluorescent sensors. rhhz.netbeilstein-journals.org
Table 1: Theoretical and Experimental Data for Selected Azulene Derivatives
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Azulene | DFT/B3LYP | -5.98 | -1.33 | 4.65 |
| This compound | DFT/B3LYP | -5.67 | -1.12 | 4.55 |
| 1,3-Dichloroazulene | DFT | - | - | - |
| 2-Hydroxyazulene | DFT | - | - | - |
Note: The values presented are illustrative and can vary based on the specific computational methods and basis sets used. Data compiled from various theoretical studies. eujournal.orgniscpr.res.in
Theoretical Frameworks for Chelation and Modified Electrode Development
The ability of azulene derivatives to act as ligands for metal ions has led to their exploration in the development of chemically modified electrodes (CMEs) for sensing applications. mdpi.comresearchgate.netmdpi.com Theoretical frameworks, primarily based on DFT calculations, are essential for understanding the chelation process and for designing effective electrode materials. mdpi.com
These theoretical models can predict the binding energies and geometries of complexes formed between azulene-based ligands and various metal ions. This information is critical for designing selective and sensitive sensors. For instance, DFT calculations can help to understand the differences in performance between modified electrodes based on similar azulene structures with different substituents. mdpi.com
In the context of this compound, theoretical studies can elucidate how the methyl groups influence the electron density and steric environment around the potential binding sites, thereby affecting the chelation properties. This predictive capability allows for the rational design of azulene-based polymers for modifying electrode surfaces, aiming to enhance the detection limits and selectivity for specific heavy metal ions. mdpi.comresearchgate.net The correlation between theoretically calculated parameters, such as the electrooxidation potential, and the experimentally observed behavior of the modified electrodes is a powerful tool in the development of new sensing technologies. mdpi.com
Supramolecular Chemistry Involving this compound (Theoretical Interactions)
Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. numberanalytics.combbau.ac.inunamur.be Theoretical investigations are crucial for understanding and predicting these weak interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces. numberanalytics.combbau.ac.in
This compound, with its π-rich aromatic system, is a potential building block for supramolecular assemblies. Theoretical calculations can model the interactions between this compound molecules themselves or with other molecular components. For example, the study of π-π stacking interactions is fundamental to predicting how these molecules will arrange in the solid state or in solution. beilstein-journals.org
Furthermore, theoretical models can explore the formation of host-guest complexes where this compound or its derivatives act as either the host or the guest. bbau.ac.in Quantum mechanical calculations have been used to study the structural and electronic properties of electron donor-acceptor complexes between this compound and fullerenes, providing insights into the electrostatic interactions that drive their complexation. niscpr.res.inresearchgate.net These theoretical predictions are invaluable for the rational design of novel supramolecular architectures with specific functions, such as molecular recognition, sensing, or catalysis. numberanalytics.comunamur.be The study of anion-π interactions, a more recently explored non-covalent force, could also be relevant to the supramolecular chemistry of electron-deficient azulene derivatives, though less so for the electron-rich this compound. nih.gov
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Methodologies
While classical methods for synthesizing azulenes, such as the Ziegler-Hafner synthesis from pyrylium (B1242799) salts and cyclopentadienylsodium, have made compounds like 4,6,8-trimethylazulene accessible, there is a continuous drive towards more efficient, sustainable, and versatile synthetic strategies. orgsyn.orgorgsyn.org Future research is poised to focus on several key areas:
Catalytic One-Pot Reactions: Inspired by recent successes in gold-catalyzed reactions for other azulene (B44059) derivatives, developing one-pot syntheses for this compound and its functionalized analogues is a major goal. researchgate.netresearchgate.net Such methods would reduce step counts, minimize waste, and potentially allow for the construction of complex azulene frameworks from simple precursors.
Late-Stage Functionalization: Creating methods for the selective late-stage functionalization of the this compound core is crucial. This would involve developing reactions that can precisely introduce new groups at specific positions on the pre-formed azulene skeleton, enabling the rapid generation of molecular libraries for screening purposes.
Environmentally Benign Approaches: Future syntheses will increasingly emphasize green chemistry principles. This includes the use of less hazardous solvents, microwave-assisted reactions, and solvent-free conditions, similar to protocols developed for related azulenylchalcones. beilstein-journals.org
Asymmetric Synthesis: The development of catalytic asymmetric methods to control the stereochemistry of substituted this compound derivatives presents a significant challenge and opportunity, particularly for applications in chiral materials and biological systems.
Table 1: Comparison of Synthetic Methodologies for Azulene Derivatives
| Methodology | Description | Advantages | Future Research Focus for this compound |
| Ziegler-Hafner Synthesis | Reaction of pyrylium salts (e.g., 2,4,6-trimethylpyrylium perchlorate) with cyclopentadienylsodium. orgsyn.orgorgsyn.org | General and relatively convenient method that made azulenes readily available. orgsyn.org | Improving yields and safety, particularly concerning the handling of perchlorate (B79767) salts. |
| [8+2] Cycloadditions | Reaction of troponoids or 2H-cyclohepta[b]furan-2-ones with electron-rich alkenes like enamines or enol ethers. nih.govresearchgate.net | High flexibility in introducing a variety of substituents onto the azulene core. nih.govdntb.gov.ua | Applying this strategy to novel, specifically substituted precursors to generate functionalized this compound derivatives. |
| Transition Metal Catalysis | Gold- or platinum-catalyzed cycloisomerizations and cross-coupling reactions (e.g., Suzuki-Miyaura). researchgate.netresearchgate.netresearchgate.net | High efficiency, regioselectivity, and potential for one-pot procedures. researchgate.netresearchgate.net | Development of specific catalysts for the direct synthesis of this compound and its integration into larger conjugated systems. |
| Kröhnke-Type Synthesis | Condensation reactions used to build heterocyclic systems, such as terpyridines, onto an azulene scaffold. beilstein-journals.org | Effective for creating complex hybrid architectures incorporating the azulene moiety. beilstein-journals.org | Expanding the scope to other heterocyclic systems and exploring the full potential of the methodology. |
Investigation of Unprecedented Reactivity Patterns
The reactivity of azulene is characterized by electrophilic substitutions at the 1- and 3-positions of the five-membered ring and nucleophilic additions at various positions on the seven-membered ring. nih.govresearchgate.net For this compound, future research will aim to uncover and exploit more subtle and unprecedented reactivity patterns.
C-H Activation: A key frontier is the selective C-H activation of the methyl groups or the azulene core itself. This would provide a powerful and atom-economical way to introduce new functionalities without pre-functionalized starting materials.
Organometallic Chemistry: The interaction of this compound with transition metal clusters has been shown to result in novel coordination modes and cluster rearrangements. researchgate.netresearchgate.net Systematic exploration of its reactions with a wider range of metallic centers could lead to new catalytic systems or materials with unique electronic and magnetic properties.
Oxidative Reactions: The autoxidation of this compound yields a complex mixture of products, including derivatives of azulenequinone and indenone, highlighting a rich and not fully understood oxidative chemistry. oup.com Controlled electrochemical or chemical oxidation could be harnessed to synthesize novel oxygenated derivatives with interesting properties.
Pericyclic Reactions: Investigating the participation of the this compound core in pericyclic reactions, such as cycloadditions or electrocyclizations, under thermal or photochemical conditions could reveal new pathways to complex polycyclic aromatic systems.
Table 2: Known and Unexplored Reactivity of this compound
| Reaction Type | Known Examples | Unexplored Avenues | Potential Outcome |
| Electrophilic Substitution | Reactions at the 1- and 3-positions are well-established for the azulene core. mdpi.com | Substitution at the less reactive 2-position or direct substitution on the seven-membered ring. | Access to novel isomers with different electronic properties. |
| Nucleophilic Addition | Known to occur at the 2-, 4-, 6-, and 8-positions for the parent azulene. researchgate.net | Reactions with novel nucleophiles targeting the this compound core. | Synthesis of functional materials and intermediates. |
| Oxidation | Autoxidation leads to a complex mixture of azulenequinones and degradation products. oup.com | Selective and controlled oxidation using modern reagents or electrochemical methods. | Targeted synthesis of novel quinone derivatives for redox applications. |
| Coordination Chemistry | Forms complexes with ruthenium clusters, displaying diverse coordination modes. researchgate.netresearchgate.net | Reactions with a broad range of d- and f-block metals. | New catalysts, magnetic materials, and organometallic polymers. |
| C-H Functionalization | Not extensively studied. | Catalytic C-H activation of the methyl groups or the aromatic core. | Atom-economical synthesis of complex derivatives. |
Advanced Spectroscopic Probes for Ultrafast Dynamics
Azulene and its derivatives are famous for their violation of Kasha's rule, exhibiting fluorescence from the second excited singlet state (S2). researchgate.netacs.org The trimethyl substitution in this compound influences these photophysical properties. Future research will leverage cutting-edge spectroscopic techniques to unravel the intricate details of its excited-state dynamics on femtosecond and attosecond timescales. acs.org
Time-Resolved Photoelectron Spectroscopy (TRPES): This technique can directly map the flow of electronic population through different excited states and conical intersections following photoexcitation, providing a detailed movie of the relaxation pathways.
Two-Dimensional Electronic Spectroscopy (2DES): 2DES can disentangle complex spectra by revealing couplings between electronic states and tracking energy transfer processes in real-time. bist.eu Applying this to this compound could clarify the mechanism of the S2→S1 internal conversion and its competition with S2 fluorescence.
Transient X-ray Absorption Spectroscopy: Probing the system with time-resolved X-ray pulses can provide element-specific information about changes in electronic structure and local geometry during photochemical processes.
Semiclassical Dynamics Simulations: Combining experimental results with high-level semiclassical dynamics simulations will be crucial for interpreting the complex data from these advanced techniques and building a complete picture of the non-adiabatic processes governing the photophysics of this compound. nih.govacs.org
Table 3: Advanced Spectroscopic Techniques for Studying this compound
| Technique | Information Gained | Relevance to this compound |
| Femtosecond Transient Absorption | Tracks population dynamics of excited states by monitoring changes in absorption. | Mapping the lifetimes of the S1 and S2 states and identifying transient species. |
| Time-Resolved Fluorescence | Measures the decay of fluorescence from different excited states. | Quantifying the S2→S0 fluorescence quantum yield and lifetime; searching for weak S1 emission. |
| Time-Resolved Photoelectron Spectroscopy (TRPES) | Directly observes the electronic state populations and their evolution over time. | Elucidating the pathways and timescales of internal conversion and intersystem crossing. |
| 2D Electronic Spectroscopy (2DES) | Reveals couplings between electronic states and ultrafast energy transfer dynamics. bist.eu | Understanding the nature of the vibronic couplings that mediate the non-radiative decay channels. |
| Time-Resolved X-ray Spectroscopy | Provides element- and site-specific information on electronic and geometric structure changes. | Tracking ultrafast structural deformations of the azulene core upon photoexcitation. |
Refined Computational Models for Complex Systems
Computational chemistry is an indispensable tool for understanding the properties of azulenes. cdnsciencepub.comresearchgate.net While existing models can predict many features, accurately describing the complex electronic structure and dynamics of this compound, especially when incorporated into larger systems, requires further refinement.
High-Accuracy Composite Schemes: The development and application of robust computational protocols, such as the Pisa composite schemes (PCSs), can provide benchmark-quality data on geometries, isomerization energies, and spectroscopic constants for this compound and its derivatives. sns.it
Modeling Non-Adiabatic Dynamics: A major challenge is the accurate simulation of the ultrafast dynamics around conical intersections. Future work will focus on developing and applying more sophisticated methods that go beyond the Condon approximation and include effects like Herzberg-Teller and mode-mixing to accurately predict absorption and emission spectra. nih.govacs.org
Machine Learning Potentials: For large-scale systems or long-timescale simulations, machine learning models trained on high-level quantum chemical data can offer a computationally efficient way to predict properties and explore conformational landscapes. rsc.org
Solvent and Environmental Effects: Refining continuum and explicit solvent models is essential to accurately predict how the local environment influences the photophysical and chemical properties of this compound, bridging the gap between gas-phase calculations and experimental reality.
Table 4: Computational Methods and Their Application to Azulene Systems
| Method | Application | Future Direction for this compound |
| Density Functional Theory (DFT) | Calculation of ground-state geometries, electronic structures, and vibrational frequencies. espublisher.com | Application of newer functionals to improve accuracy for properties like dipole moments and reaction barriers. |
| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption spectra and investigation of excited states. espublisher.com | Combining TD-DFT with advanced formalisms to better predict anti-Kasha emission and excited-state lifetimes. chemrxiv.orgacs.org |
| Ab Initio Methods (e.g., CASSCF/CASPT2) | High-accuracy calculation of excited states, especially in cases of strong electron correlation. researchgate.net | Application to map potential energy surfaces and locate conical intersections with high precision. |
| Composite Schemes (e.g., PCS, G4) | Provide highly accurate thermochemical and structural data. researchgate.netsns.it | Benchmarking the stability and properties of novel, theoretically proposed this compound derivatives. |
| Semiclassical/Quantum Dynamics | Simulation of nuclear motion on coupled electronic potential energy surfaces. nih.govacs.org | Simulating the complete photodynamical evolution from photo-excitation to final relaxation to fully interpret advanced spectroscopic data. |
Integration into Novel Molecular Architectures for Theoretical Studies
The distinct properties of this compound make it an attractive building block for constructing larger, functional molecular architectures. researchgate.net Integrating this unit into novel superstructures provides a platform to test fundamental theories of chemistry and physics.
Molecular Wires and Polymers: Incorporating this compound into the backbone of conjugated polymers can lead to materials with low HOMO-LUMO gaps, a prerequisite for applications in organic electronics. researchgate.net These systems serve as testbeds for theories of charge transport in non-alternant hydrocarbon networks.
Multi-Chromophore Assemblies: Synthesizing well-defined oligomers or dendrimers containing multiple this compound units will allow for the study of exciton (B1674681) coupling, energy transfer, and collective electronic phenomena.
Chiral Superstructures: The synthesis of chiral helicenes and other topologically complex molecules incorporating the this compound core is a fascinating direction. researchgate.net These molecules can be used to study the interplay between chiroptical properties and the unique electronic structure of the azulene moiety.
Stimuli-Responsive Systems: The inherent dipole moment and polarizability of the azulene core can be exploited to design materials that change their optical or electronic properties in response to external stimuli like electric fields, light, or the binding of analytes. researchgate.net These systems are ideal for testing theoretical models of molecular switching and sensing.
Table 5: Novel Architectures Incorporating Azulenes for Theoretical Studies
| Architecture | Theoretical Concept Explored | Relevance of this compound |
| Azulenyl-Terpyridines | Metal coordination, fluorescence modulation, and sensing. beilstein-journals.org | The electron-donating methyl groups enhance fluorescence quantum yield, providing a tunable system to study ligand-to-metal charge transfer. beilstein-journals.org |
| Azulene-Corrole Hybrids | Perturbation of π-conjugation, charge transfer, and non-linear optical properties. espublisher.com | The azulene attachment significantly modifies the electronic structure and dipole moment, allowing for tests of theoretical predictions of optical properties. espublisher.com |
| Azulene-Containing Polymers | Charge transport in non-alternant systems, low band-gap materials for organic electronics. researchgate.net | Serves as a repeating unit to study how the unique properties of azulene manifest on a macroscopic scale. |
| Azulene-Fused Helicenes | Chiroptical properties, through-space electronic communication. researchgate.net | Provides a rigid, chiral framework to study the interaction between the azulene chromophore and the helical π-system. |
Q & A
Q. What are the primary synthetic routes for 4,6,8-trimethylazulene, and what experimental precautions are critical?
The primary synthesis involves reacting cyclopentadienylsodium with 2,4,6-trimethylpyrylium perchlorate in tetrahydrofuran (THF), yielding 43–49% of the product after recrystallization . Key precautions include:
- Explosive hazards : 2,4,6-trimethylpyrylium perchlorate is highly explosive; reactions must be conducted behind a safety shield.
- Temperature control : Distillation of THF requires precise heating (steam bath, 68–70°C) to avoid side reactions.
- Workup : Rapid cooling and methanol/water dilution prevent decomposition. Alternative methods using CpCuPBus (cyclopentadienylcopper) achieve up to 60% yield but require inert conditions .
Q. How does the stability of this compound vary under different reaction conditions?
- Autoxidation : In polar aprotic solvents, it undergoes autoxidation, forming products like hydroxylated derivatives, necessitating oxygen-free environments for long-term storage .
- Acid/Base Resistance : Its esters resist basic hydrolysis (e.g., 6% menthol yield after reflux in 0.6 M KOH/EtOH) but degrade faster in acidic conditions (complete deprotection in HCl/MeOH after 4.5 hours) .
Q. What analytical methods are recommended for quantifying this compound in environmental or synthetic samples?
- Chromatography : Use toluene-based standard solutions (e.g., 50 μg/mL) with HPLC or GC-MS for calibration .
- Spectroscopy : UV-Vis (λ~500–600 nm) and NMR (distinct aromatic and methyl proton signals) are critical for purity assessment .
Advanced Research Questions
Q. How do reaction conditions influence product distribution in azulene functionalization?
- Protic vs. Aprotic Media : With dimethyl acetylenedicarboxylate (DMAD), protic acids (e.g., CF₃COOH) yield azulenyl fumarate/maleate (25% each), while aprotic conditions favor heptalenedicarboxylate isomers (ratio 1:2.5) .
- Substituent Effects : Methyl groups at the 4,6,8-positions sterically hinder reactions, as seen in failed cyclization attempts during trifluoroacylation/base treatment .
Q. What computational approaches predict the photophysical properties of this compound?
Density functional theory (DFT) and GW methods (e.g., G₀W₀@PBE0) accurately model photoemission spectra and LUMO energies, aligning with experimental data. Methyl substitution red-shifts absorption compared to azulene due to electron-donating effects .
Q. How can contradictory product distributions in azulene-thiophene condensations be resolved?
In reactions with thiophene carbaldehydes, alkoxide bases (e.g., tBuOK) favor vinyl derivatives (e.g., 16.1–16.5), while N-methylanilide promotes ketones. LC-MS is essential to detect minor products (e.g., 16.6–16.7) .
Q. What mechanistic insights explain the resistance of this compound esters to deprotection?
Steric hindrance from methyl groups disrupts nucleophilic attack during hydrolysis. For example, the 4-methyl group forces the keto-acid chloride out of plane, reducing electron withdrawal and slowing reaction kinetics .
Q. How does the electronic structure of this compound influence its donor-acceptor complexes?
Crystallographic studies show strong charge-transfer interactions with electron-deficient partners (e.g., tetracyanoethylene), forming stable complexes with distinct π-π stacking motifs. Methyl groups enhance electron density, modulating donor strength .
Methodological Considerations
Q. What strategies mitigate oligomerization during esterification of this compound?
Q. How should researchers reconcile discrepancies in reported yields for azulene derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
